Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMHOIXOKZIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373368 | |
| Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150368-37-9 | |
| Record name | Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150368-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150368-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate. This document outlines its chemical and physical properties, detailed safety information, a plausible synthetic pathway, and an experimental workflow for its preparation and analysis.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₉FN₂O₄.[1] It is recognized as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.
| Property | Value | Reference |
| CAS Number | 150368-37-9 | [1] |
| Molecular Formula | C₉H₉FN₂O₄ | [1] |
| Molecular Weight | 228.18 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 75 - 77 °C | |
| Boiling Point | 369.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 177.5 ± 27.9 °C | [2] |
| Vapor Pressure | 1.15E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.573 | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound. Note: This is a hypothetical procedure and must be optimized and validated under appropriate laboratory conditions by qualified personnel.
Materials:
-
Ethyl 2-amino-6-fluorobenzoate (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Caption: General experimental workflow for synthesis and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-amino-6-fluorobenzoate in a minimal amount of concentrated sulfuric acid, cooled in an ice bath with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).
Spectroscopic Data (Hypothetical)
While specific experimental spectra for this compound are not publicly available, the following table outlines the expected characteristic signals based on its structure.
| Spectroscopy | Expected Signals |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group (CH₃ and OCH₂).- Signals in the aromatic region corresponding to the two protons on the benzene ring.- A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | - Signals for the two carbons of the ethyl group.- A signal for the carbonyl carbon of the ester.- Six distinct signals for the aromatic carbons, each with a unique chemical environment due to the substituents. |
| IR (Infrared) | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-F stretching vibration. |
Researchers should obtain and interpret their own analytical data to confirm the identity and purity of the synthesized compound. Commercial suppliers may provide access to NMR, HPLC, and other analytical data upon request.[4]
References
In-Depth Technical Guide: Molecular Weight of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a compound of interest in various research and development applications. This document details the elemental composition and precise molecular mass, presenting the data in a clear, tabular format for ease of reference.
Molecular Composition and Weight
The molecular formula for this compound is C₉H₉FN₂O₄.[1] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen are utilized for this calculation.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011[2] | 108.099 |
| Hydrogen | H | 9 | 1.008[3][4] | 9.072 |
| Fluorine | F | 1 | 18.9984[5] | 18.9984 |
| Nitrogen | N | 2 | 14.007[6][7] | 28.014 |
| Oxygen | O | 4 | 15.999[8] | 63.996 |
| Total | 228.1794 |
The calculated molecular weight of this compound is 228.18 g/mol .
Experimental Determination of Molecular Weight
The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.
Experimental Protocol: Mass Spectrometry
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion of this compound to confirm its molecular weight.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified. The molecular weight is calculated from the observed m/z value.
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Molecular Weight Calculation Workflow
Caption: Workflow for calculating the molecular weight.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
Structure Elucidation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification
The fundamental identity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate is established by its unique Chemical Abstracts Service (CAS) number and molecular formula.
| Parameter | Value | Source |
| CAS Number | 150368-37-9 | [1][2][3] |
| Molecular Formula | C₉H₉FN₂O₄ | [2] |
| Molecular Weight | 228.18 g/mol | [1] |
General Experimental Protocols for Structure Elucidation
The definitive structure of a novel or uncharacterized organic compound like this compound is typically determined through a combination of spectroscopic techniques. The general experimental workflow is outlined below.
Synthesis
A plausible synthetic route for this compound would likely involve a multi-step process, drawing from standard organic chemistry reactions such as electrophilic aromatic substitution and functional group manipulations. A generalized synthesis approach for a related compound, 2-Amino-3-fluoro-6-nitrobenzoic acid, involves:
-
Fluorination: Introduction of the fluorine atom onto the aromatic ring.[4]
-
Nitration: Addition of the nitro group via electrophilic aromatic substitution.[4]
-
Esterification: Conversion of the corresponding carboxylic acid to the ethyl ester.
-
Amination: Introduction of the amino group, often through the reduction of a nitro group or other precursors.[4]
A specific protocol for a similar, non-fluorinated compound, ethyl 2-amino-3-nitro-benzoate, involves the deprotection of a Boc-protected amine with HCl in methanol and ethyl acetate.[5]
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethyl group would show a characteristic quartet and triplet. The aromatic protons' chemical shifts and coupling constants would be crucial for determining the substitution pattern on the benzene ring. The presence of the fluorine atom would introduce additional splitting (H-F coupling).
-
¹³C NMR (Carbon NMR): Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbons (e.g., carbonyl, aromatic, aliphatic). C-F coupling would also be observed for carbons near the fluorine atom.
2.2.2. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition (C₉H₉FN₂O₄) by providing a highly accurate mass measurement.
2.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions: Characteristic stretching frequencies would be expected for the N-H bonds of the primary amine, the C=O of the ester, the N-O bonds of the nitro group, and the C-F bond.
Data for Related Compounds
While specific data for this compound is unavailable, the following tables present data for structurally similar compounds to provide a comparative context.
Table 1: ¹H NMR Data for Ethyl 2-amino-3-nitro-benzoate [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.40 | t | 7.1 | OCH₂CH₃ |
| 4.37 | q | 7.1 | OCH₂ CH₃ |
| 6.65 | dd | 8.0, 8.0 | Aromatic H |
| 8.25 | dd | 7.6, 1.2 | Aromatic H |
| 8.37 | dd | 7.6, 1.2 | Aromatic H |
| 8.46 | bs | - | NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Logical Workflow for Structure Elucidation
The process of determining the structure of a compound like this compound follows a logical progression from basic information to detailed structural features.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic methods. While a definitive set of experimental data for this specific molecule is not currently available in the public domain, the established analytical workflows and comparative data from related compounds provide a robust framework for its characterization. For researchers and scientists in drug development, a thorough and unambiguous structural determination is a critical first step in understanding the compound's chemical properties and potential biological activity.
References
- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-AMINO-6-FLUORO-3-NITROBENZOIC ACID ETHYL ESTER | 150368-37-9 [chemicalbook.com]
- 4. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 5. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed data, experimental protocols, and workflow visualizations.
Core Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₉FN₂O₄ and a CAS number of 150368-37-9. The following table summarizes its key physical properties. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Physical Property | Value | Source |
| Molecular Weight | 228.18 g/mol | --INVALID-LINK-- |
| Melting Point | 75-77 °C | --INVALID-LINK-- |
| Boiling Point | 369.9±42.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.407±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 177.5±27.9 °C (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.573 (Predicted) | --INVALID-LINK-- |
| Vapor Pressure | 1.15E-05mmHg at 25°C (Predicted) | --INVALID-LINK-- |
Experimental Protocols
The following sections detail standard experimental procedures for the determination of key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[1]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.[2][3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.[1] The sample is positioned adjacent to a calibrated thermometer.[1]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen for the analysis.
-
Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Agitation: The test tubes are agitated, for instance by vortexing, for a set period to ensure thorough mixing.
-
Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of a compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
The solution should be homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
-
An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.
Sample Preparation:
-
The sample must be introduced into the mass spectrometer in a suitable form, typically as a dilute solution.
-
A small amount of the solid is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The resulting solution is then introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: A generalized synthetic workflow for substituted nitrobenzoates.
Caption: Experimental workflow for melting point determination.
References
An In-Depth Technical Guide to Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a detailed, albeit adapted, experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a foundational understanding. This document also explores the potential biological significance of this class of compounds, suggesting avenues for future research and development.
Chemical and Physical Properties
This compound, with the CAS Number 150368-37-9, is a multifaceted organic molecule. Its core structure consists of a benzene ring functionalized with an ethyl ester, an amino group, a nitro group, and a fluorine atom. This unique combination of substituents imparts specific electronic and steric properties that are of interest in the design of novel bioactive compounds and functional materials.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O₄ | [1] |
| Molecular Weight | 228.18 g/mol | [1] |
| CAS Number | 150368-37-9 | [2] |
| Predicted Boiling Point | 369.9 ± 42.0 °C | [1] |
| Predicted Density | 1.407 ± 0.06 g/cm³ | [1] |
| Predicted Flash Point | 177.5 ± 27.9 °C | [1] |
| Predicted Refractive Index | 1.573 | [1] |
| Predicted Vapor Pressure | 1.15E-05 mmHg at 25°C | [1] |
| XLogP3 | 1.9 | [1] |
| PSA (Polar Surface Area) | 98.1 Ų | [1] |
Note: The physical properties listed above are predicted values and should be confirmed by experimental data.
Spectral Data
¹H NMR Data for Ethyl 2-amino-3-nitrobenzoate (400 MHz, CDCl₃):
-
δ 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃)
-
δ 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃)
-
δ 6.65 (dd, J=8.0Hz, 8.0Hz, 1H, Ar-H)
-
δ 8.25 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H)
-
δ 8.37 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H)
-
δ 8.46 (bs, 2H, NH₂) [3]
It is anticipated that the ¹H and ¹³C NMR spectra of this compound would show characteristic splitting patterns due to the presence of the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C coupling).
Experimental Protocols
Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a general multi-step synthesis can be proposed based on established organic chemistry principles for analogous compounds.[4] This would typically involve the introduction of the fluorine, nitro, and amino groups onto a benzoic acid or ester precursor. The esterification of the corresponding carboxylic acid is a plausible final step.
Below is an adapted synthesis protocol based on the preparation of a structurally similar compound, which can serve as a starting point for the development of a robust synthetic route.
Adapted Synthesis of a Related Amino-Nitrobenzoate Ester:
This protocol describes the deprotection of a Boc-protected amine to yield the final product. The synthesis of the Boc-protected precursor would be a preceding multi-step process.
-
Step 1: Deprotection of the Amine
-
To a solution of ethyl 2-[(tert-butoxycarbonyl)amino]-6-fluoro-3-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., ethyl acetate) at 0°C under a nitrogen atmosphere, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 1N HCl in methanol/ethyl acetate).
-
The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to afford the pure this compound.
-
A detailed protocol for a related, non-fluorinated compound can be found in the provided search results.[3]
Caption: A hypothetical workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a substance that requires careful handling in a laboratory setting. The following safety precautions are recommended.[2]
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling and Storage:
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, mist, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Incompatible with strong oxidizing agents.[2]
First Aid Measures:
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of ingestion: Rinse mouth. Do NOT induce vomiting.[2]
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule are found in compounds with known biological activities. The presence of a nitroaromatic group, a common feature in various pharmaceuticals, suggests potential for antimicrobial and anticancer properties.
Compounds with similar structures have been investigated as potential inhibitors or modulators in various biochemical pathways.[4] For instance, derivatives of 2-amino-6-nitrobenzothiazole have been studied as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[5]
The general mechanism by which nitroaromatic compounds can exert a biological effect often involves their reduction within cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or other biological effects.
Caption: A generalized hypothetical pathway for the intracellular activation and action of a nitroaromatic compound.
Conclusion and Future Directions
This compound is a chemical compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The presence of multiple functional groups offers numerous possibilities for derivatization to explore structure-activity relationships.
Future research should focus on:
-
The development and validation of a robust and scalable synthetic protocol.
-
Comprehensive characterization using modern analytical techniques to obtain definitive spectral and physical data.
-
In-depth biological screening to evaluate its potential as an antimicrobial, anticancer, or other therapeutic agent.
-
Elucidation of its mechanism of action and identification of specific cellular targets.
This technical guide serves as a foundational resource to stimulate and guide future research endeavors into this promising molecule.
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This compound (CAS No. 150368-37-9) is an organic compound with the molecular formula C9H9FN2O4[1]. Its structure, featuring an aminobenzoate core with fluoro and nitro substitutions, suggests a complex interplay of functional groups that will dictate its solubility in various media. Understanding the solubility profile is a critical first step in the preclinical development of any potential therapeutic agent, as it influences bioavailability, formulation, and administration routes.
Theoretical Solubility Considerations
The solubility of an organic compound is governed by the principle of "like dissolves like". The molecular structure of this compound contains both polar (amino, nitro, ester) and non-polar (benzene ring, ethyl group) moieties.
-
Polar Solvents (e.g., Water, Ethanol): The amino, nitro, and ester groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents. The presence of the fluorine atom can also influence local polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and the ethyl group will favor interactions with non-polar solvents through van der Waals forces.
-
Aqueous Solutions of Varying pH: The basic amino group (pKa to be determined) and the potential for hydrolysis of the ester group under acidic or basic conditions can significantly alter the compound's charge state and, consequently, its aqueous solubility.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.
This initial screening provides a general understanding of the compound's solubility characteristics in a range of common solvents.
Methodology:
-
Preparation: Add approximately 25 mg of this compound to a series of small test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. The standard solvents for this classification include water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO3, and a non-polar organic solvent like diethyl ether or hexane.[2]
-
Observation: After each addition, vigorously shake the test tube and observe if the solid dissolves completely.[2]
-
Classification: Based on the observations, the compound can be classified into a specific solubility class, which can indicate the presence of acidic or basic functional groups.
Data Presentation:
The results of the qualitative solubility tests can be summarized in a table as follows:
| Solvent | Observation (Soluble/Insoluble) | Inference |
| Water | To be determined | Indicates overall polarity |
| 5% HCl | To be determined | Suggests the presence of a basic group (e.g., amine) |
| 5% NaOH | To be determined | Suggests the presence of an acidic group |
| 5% NaHCO3 | To be determined | Suggests the presence of a strong acidic group |
| Diethyl Ether | To be determined | Indicates lipophilicity |
This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Agitation: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Data Presentation:
Quantitative solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | To be determined | HPLC-UV |
| Ethanol | 25 | To be determined | HPLC-UV |
| Propylene Glycol | 25 | To be determined | HPLC-UV |
| 0.1 M HCl | 25 | To be determined | HPLC-UV |
| pH 7.4 Buffer | 25 | To be determined | HPLC-UV |
Visualizing Experimental Workflows
The following diagram illustrates the decision-making process in classifying an unknown compound based on its solubility in different solvents.
References
An In-depth Technical Guide on the Stability and Reactivity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers key aspects of its chemical stability, including thermal, hydrolytic, and photostability, as well as its reactivity with a focus on common transformations of its functional groups. Detailed experimental protocols for assessing stability and reactivity are provided, along with visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Chemical and Physical Properties
This compound is a substituted aromatic compound with amino, fluoro, nitro, and ethyl ester functional groups. These groups collectively influence its physical properties and chemical reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150368-37-9 | [1][2] |
| Molecular Formula | C₉H₉FN₂O₄ | [1][2] |
| Molecular Weight | 228.18 g/mol | --- |
| Appearance | Yellow solid (typical for nitroaromatic compounds) | Inferred |
| Boiling Point | 369.9 ± 42.0 °C (Predicted) | --- |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | --- |
| Flash Point | 177.5 ± 27.9 °C | --- |
| Vapor Pressure | 1.15E-05 mmHg at 25°C | --- |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [3] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in synthetic procedures.
General Stability
Under normal handling and storage conditions, this compound is a stable compound.[1][2] It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[2]
Thermal Stability
Thermal decomposition of this compound is expected to be an exothermic process. Upon heating, it will decompose, generating carbon oxides, hydrogen fluoride, and nitrogen oxides.[1][2]
Table 2: Predicted Thermal Stability Data (Based on Analogous Compounds)
| Parameter | Predicted Value Range | Analytical Method |
| Decomposition Onset Temperature (T_onset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition (ΔH_d) | 300 - 1000 J/g | Differential Scanning Calorimetry (DSC) |
dot
Caption: Hypothetical thermal decomposition pathway.
Hydrolytic Stability
The presence of an ethyl ester functional group makes the compound susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be influenced by pH and temperature.
Photostability
Aromatic nitro compounds can be sensitive to light. Exposure to UV or visible light may lead to degradation. Photostability testing is recommended if the compound is to be used in applications where it will be exposed to light for extended periods.
dot
Caption: General workflow for stability assessment.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director.
Incompatible Materials
The compound should not be mixed with strong oxidizing agents.[1][2]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This transformation is a common step in the synthesis of more complex molecules.
Reactions of the Amino Group
The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.
Electrophilic Aromatic Substitution
The interplay between the activating amino group and the deactivating nitro and fluoro groups, along with the ester, will direct the position of any further electrophilic substitution on the aromatic ring.
Cyclization Reactions
The ortho-relationship of the amino and ester groups allows for cyclization reactions to form heterocyclic systems. For instance, reaction with a suitable one-carbon synthon can lead to the formation of a quinazolinone ring system.
dot
References
Potential Biological Activity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Overview
Disclaimer: This document provides a technical overview of the potential biological activity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate based on the analysis of structurally related compounds. As of the date of this publication, no direct experimental studies detailing the biological evaluation of this specific compound are publicly available. The information presented herein is intended for research and drug development professionals and is based on established principles of medicinal chemistry and pharmacology.
Introduction
This compound is a synthetic organic compound characterized by a benzene ring substituted with an ethyl ester, an amino group, a fluorine atom, and a nitro group. The unique combination of these functional groups suggests the potential for significant biological activity. The presence of a nitroaromatic scaffold, often found in antimicrobial and anticancer agents, coupled with a fluorine substitution known to enhance metabolic stability and binding affinity, makes this molecule a candidate for biological screening. This guide summarizes the predicted biological activities, proposes experimental workflows for its evaluation, and discusses potential mechanisms of action based on evidence from analogous chemical structures.
Predicted Biological Activities
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit anticancer and antimicrobial properties.
Anticancer Potential: The nitroaromatic group is a key feature in several anticancer drugs. It can be bioreduced in the hypoxic environment of solid tumors to form reactive nitroso and hydroxylamine species that can induce DNA damage and apoptosis. The amino and fluoro substituents can modulate the compound's electronic properties, influencing its reduction potential and interaction with biological targets. Studies on substituted aminonitrobenzoates have demonstrated their potential as antineoplastic agents.
Antimicrobial Potential: Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals. This leads to damage of cellular macromolecules, including DNA, and ultimately cell death. The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes.
Proposed Experimental Evaluation
The following sections outline standard experimental protocols that can be employed to investigate the potential biological activities of this compound.
In Vitro Anticancer Activity Assays
A common workflow for evaluating the anticancer potential of a novel compound is depicted below.
Experimental Protocols:
-
MTT Assay for Cytotoxicity:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Annexin V-FITC/PI Apoptosis Assay:
-
Treat cells with the compound at its IC50 concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Antimicrobial Activity Assays
A typical workflow for assessing antimicrobial activity is outlined below.
Experimental Protocols:
-
Broth Microdilution for MIC Determination:
-
Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Potential Signaling Pathway Modulation
Given the anticancer potential, this compound may modulate key signaling pathways involved in cancer cell survival and proliferation. A hypothetical pathway is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
Quantitative Data from Structurally Similar Compounds
While no quantitative data exists for this compound, the following table summarizes the reported activities of some related compounds to provide a comparative context.
| Compound Class | Specific Example | Biological Activity | Reported IC50/MIC |
| Fluorinated Nitroaromatics | Fluorinated β-nitrostyrenes | Antibacterial | MICs in the range of 8-64 µg/mL against S. aureus and E. coli |
| Substituted Benzothiazoles | 2-(4-aminophenyl)benzothiazole derivatives | Anticancer | IC50 values in the nanomolar to low micromolar range against various cancer cell lines |
| Nitrobenzoate Derivatives | 3,5-Dinitrobenzoate esters | Antitubercular | MICs against M. tuberculosis in the low micromolar range |
Conclusion
This compound possesses structural motifs that are strongly associated with anticancer and antimicrobial activities. While direct experimental evidence is currently lacking, this technical guide provides a framework for its potential biological evaluation. The proposed experimental workflows and the discussion of potential mechanisms of action, based on the established activities of analogous compounds, offer a solid starting point for researchers interested in exploring the therapeutic potential of this molecule. Further investigation is warranted to elucidate its specific biological profile and to determine its viability as a lead compound in drug discovery programs.
Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Review for Drug Development Professionals
An In-depth Guide to a Key Pharmaceutical Intermediate
Introduction
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of fluorine and a nitro group onto the benzoate scaffold provides medicinal chemists with a versatile intermediate for creating complex molecules with potentially enhanced biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 150368-37-9, is a solid at room temperature.[1][2] Its molecular formula is C9H9FN2O4, and it has a molecular weight of 228.18 g/mol .[2] The presence of amino, fluoro, and nitro functional groups on the benzene ring makes it a reactive and versatile intermediate for further chemical modifications.[3]
| Property | Value | Reference |
| CAS Number | 150368-37-9 | [1][2] |
| Molecular Formula | C9H9FN2O4 | [2] |
| Molecular Weight | 228.18 g/mol | [2] |
| Physical Form | Solid | [1] |
Synthesis
A likely synthetic pathway would involve the nitration of a fluorinated anthranilic acid ester precursor. A general method for the synthesis of a related anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, starts from 2,6-dichlorobenzoic acid and involves nitration, esterification, selective fluorination, and catalytic hydrogenation.[5]
Furthermore, a detailed experimental protocol for the synthesis of the non-fluorinated analog, ethyl 2-amino-3-nitrobenzoate, has been reported.[6] This procedure involves the deprotection of a Boc-protected amine. Although not a direct synthesis of the target molecule, this method provides a valuable reference for the final steps of a potential synthetic route.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound, based on analogous reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted from a similar, non-fluorinated compound)
The following is an adapted experimental protocol for the synthesis of a related compound, ethyl 2-amino-3-nitrobenzoate, which may serve as a template for the synthesis of this compound.[6]
Materials:
-
Starting material (e.g., a protected form of ethyl 2-amino-6-fluorobenzoate)
-
Deprotection agent (e.g., trifluoroacetic acid if Boc-protected)
-
Solvent (e.g., dichloromethane)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the protected starting material in a suitable solvent.
-
Add the deprotection agent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[7] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties.
While no specific biological activity data or involvement in signaling pathways for this compound has been reported in the literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated and nitrated benzoic acid derivatives are used in the synthesis of anti-cancer agents.[5]
Potential as a Pharmaceutical Intermediate
The structure of this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic ring systems, such as quinolines, quinoxalines, and benzimidazoles, which are common scaffolds in many approved drugs.
Caption: Potential applications of this compound in drug synthesis.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound is not available in the public domain, data for the analogous non-fluorinated compound, ethyl 2-amino-3-nitro-benzoate, can provide an estimation of the expected spectral features.[6]
Expected ¹H NMR (in CDCl₃):
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet corresponding to the amino protons.
Expected ¹³C NMR:
-
Signals corresponding to the carbons of the ethyl group.
-
Signals in the aromatic region corresponding to the carbons of the benzene ring, with splitting patterns influenced by the fluorine atom.
-
A signal corresponding to the carbonyl carbon of the ester.
Further spectroscopic analysis, including IR and Mass Spectrometry, would be necessary to fully characterize the compound.
Conclusion
This compound is a promising chemical intermediate for the synthesis of novel drug candidates. Its unique combination of functional groups provides a versatile platform for the introduction of fluorine and further molecular diversification. While detailed experimental and biological data for this specific compound are limited in the current literature, its structural similarity to known pharmaceutical intermediates and the established importance of fluorinated nitroaromatics in medicinal chemistry highlight its potential value for researchers and scientists in the field of drug development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
The Enigmatic Intermediate: A Technical Overview of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a substituted aromatic compound with the chemical formula C9H9FN2O4, serves as a crucial, yet sparsely documented, intermediate in synthetic organic chemistry. Its significance lies in its utility as a building block for more complex molecules, particularly in the realm of pharmaceutical research and development. This technical guide aims to consolidate the currently available information on its discovery, history, chemical properties, and its role in synthesis, while also highlighting the existing gaps in the scientific literature.
Discovery and History: An Obscure Beginning
The precise origins of this compound are not well-documented in readily accessible scientific literature. Its history is primarily linked to its application in patent literature as a precursor for pharmacologically active compounds. The compound's CAS number, 150368-37-9, suggests its registration and likely first synthesis occurred in the latter half of the 20th century, a period of significant expansion in synthetic chemistry and drug discovery. However, the specific researchers, institutions, or the exact date of its first successful synthesis remain elusive. Its emergence is intrinsically tied to the need for tailored molecular scaffolds in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
While a comprehensive, peer-reviewed study detailing all of this compound's properties is not available, data from various chemical suppliers provides some insight into its characteristics. It is typically supplied as a solid. The following table summarizes the available quantitative data, much of which is predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C9H9FN2O4 | Multiple |
| Molecular Weight | 228.18 g/mol | Multiple |
| CAS Number | 150368-37-9 | Multiple |
| Predicted Density | 1.407 ± 0.06 g/cm³ | Supplier Data |
| Predicted Boiling Point | 369.9 ± 42.0 °C at 760 mmHg | Supplier Data |
| Predicted Flash Point | 177.5 ± 27.9 °C | Supplier Data |
| Predicted Refractive Index | 1.573 | Supplier Data |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single, dedicated scientific publication. However, based on the structure of the molecule and general principles of organic synthesis, a plausible synthetic route can be inferred. The synthesis would likely involve a multi-step process starting from a simpler commercially available benzoic acid derivative. The key transformations would include:
-
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.
-
Fluorination: Introduction of a fluorine atom (-F) onto the aromatic ring.
-
Esterification: Conversion of the carboxylic acid group (-COOH) to its ethyl ester (-COOCH2CH3).
-
Amination: Introduction of an amino group (-NH2), often through the reduction of a nitro group, although in this case, the starting material may already contain the amino functionality.
The following diagram illustrates a generalized, hypothetical synthetic pathway.
Caption: A generalized, hypothetical synthetic pathway for this compound.
Role in Drug Development and Research
The primary documented application of this compound is as an intermediate in the synthesis of more complex heterocyclic compounds. A notable example is found in patent literature (AU2010272920B2), which describes its use in the preparation of aminopyridine derivatives intended for the treatment of tumors and inflammatory diseases.
In this context, the key reaction involving this compound is its hydrogenation under standard conditions. This reaction reduces the nitro group to a second amino group, yielding ethyl 2,3-diamino-6-fluorobenzoate. This resulting diamino compound is a versatile precursor for the construction of benzimidazole rings, a common scaffold in medicinal chemistry.
The workflow for this transformation and subsequent cyclization is depicted below.
Caption: Experimental workflow illustrating the use of this compound as a precursor to benzimidazole derivatives.
As this compound is a synthetic intermediate and not a final drug product, there is no information available regarding its involvement in specific biological signaling pathways. Its utility is in enabling the synthesis of molecules that may interact with such pathways.
Conclusion and Future Outlook
This compound is a valuable, albeit under-characterized, building block in synthetic and medicinal chemistry. While its historical discovery remains obscure, its application as a precursor to pharmacologically relevant compounds, such as benzimidazoles, is evident from patent literature. The lack of a dedicated, comprehensive scientific publication on this compound presents an opportunity for further research. A detailed study documenting its synthesis with a reproducible experimental protocol, along with a thorough characterization of its physical and spectroscopic properties, would be a valuable contribution to the chemical science community. Such work would provide a solid foundation for its broader application in the design and synthesis of novel molecules with potential therapeutic value.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-amino-6-fluoro-3-nitrobenzoate, its related compounds, and prospective derivatives. It covers synthetic methodologies, potential biological activities, and experimental protocols, drawing from existing literature on structurally similar molecules to inform the potential applications of this compound class in drug discovery and development.
Core Compound: this compound
This compound serves as a key building block in organic synthesis, particularly for the construction of various heterocyclic systems. Its substituted benzene ring, featuring amino, fluoro, and nitro groups, offers multiple reaction sites for derivatization.
Chemical Properties:
| Property | Value |
| CAS Number | 150368-37-9[1] |
| Molecular Formula | C₉H₉FN₂O₄[1] |
| Molecular Weight | 228.18 g/mol [1] |
| Appearance | Typically a solid |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions[1] |
Synthesis of the Core Compound and Analogs
The synthesis of substituted nitrobenzoic acids and their esters generally involves a multi-step process including nitration, fluorination, and amination or esterification.
General Synthetic Strategies
-
Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent like a mixture of nitric acid and sulfuric acid.
-
Fluorination: The fluorine atom can be introduced through methods like the Balz-Schiemann reaction on a corresponding amine or by nucleophilic aromatic substitution on a suitably activated precursor.
-
Amination: The amino group can be introduced by the reduction of a nitro group or through nucleophilic aromatic substitution.
-
Esterification: The ethyl ester can be formed by Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of a Structurally Similar Analog (Ethyl 2-amino-3-nitrobenzoate)
This protocol describes the deprotection of a Boc-protected amine to yield ethyl 2-amino-3-nitrobenzoate, a close analog lacking the fluorine atom. This method highlights a common strategy in the synthesis of such compounds.
Reaction: Deprotection of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.[2]
Materials:
-
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
-
Acetyl chloride
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Nitrogen gas
Procedure: [2]
-
A solution of HCl in methanol/ethyl acetate is prepared by the dropwise addition of acetyl chloride to a mixture of methanol and ethyl acetate at 0°C.
-
This acidic solution is then slowly added dropwise to a solution of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate at 0°C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, with stirring continued for an extended period (e.g., 64 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a saturated solution of sodium bicarbonate is added to the reaction mixture to neutralize the acid.
-
The product is extracted several times with ethyl acetate.
-
The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure to yield the product.
Expected Outcome:
Potential Derivatives and Their Biological Significance
The this compound core can be elaborated into a variety of heterocyclic structures with potential therapeutic applications. Based on the reactivity of the functional groups, key potential derivatives include quinazolinones and benzothiazoles.
Quinazolinone Derivatives
The reaction of anthranilic acid derivatives with various reagents can lead to the formation of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer properties. The amino and ester groups of this compound make it a suitable precursor for quinazolinone synthesis.
Potential Biological Activity:
-
Anticancer Agents: Quinazolinone derivatives have been designed and synthesized as potent anti-cancer agents, with some showing IC₅₀ values in the micromolar range against cell lines like MCF-7 and SW480.[3]
-
Enzyme Inhibition: Certain quinazolinones are known to target and inhibit enzymes crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[3]
Proposed Synthetic Workflow for Quinazolinone Derivatives:
Caption: Proposed synthetic pathway to fluoro-quinazolinone derivatives.
Benzothiazole Derivatives
2-Aminobenzothiazoles are another important class of heterocyclic compounds with diverse biological activities. While the synthesis from this compound is less direct, related structures like 2-amino-6-nitrobenzothiazole have been extensively studied.
Potential Biological Activity:
-
MAO Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), with some compounds exhibiting inhibitory activities in the nanomolar range.[4]
-
Anticancer Agents: Novel 2-aminobenzothiazole derivatives have been designed and evaluated as anticancer agents, showing activity against lung (A549) and breast (MCF-7) cancer cell lines.[5]
-
Kinase Inhibitors: Some benzothiazole derivatives have been explored as inhibitors of protein kinases like PI3Kγ.[5]
Signaling Pathway Implicated for Related Kinase Inhibitors:
Caption: PI3K/AKT signaling pathway targeted by related kinase inhibitors.
Quantitative Data from Related Compound Classes
The following tables summarize the biological activity of structurally related quinazolinone and benzothiazole derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
Table 1: Anticancer Activity of Substituted Phenyl Quinazolinone Derivatives [3]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 12.84 ± 0.84 |
| Derivative 1 | SW480 | 10.90 ± 0.84 |
| Cisplatin (Control) | MCF-7 | - |
| Erlotinib (Control) | SW480 | - |
Table 2: MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones [4]
| Compound | Target Enzyme | IC₅₀ | Selectivity Index (SI) |
| Compound 31 | MAO-B | 1.8 ± 0.3 nM | 766.67 |
| Compound 6 | MAO-A | 0.42 ± 0.003 µM | - |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Kinase Inhibition Assay
This is a general protocol to assess the ability of a compound to inhibit a specific kinase. The exact format (e.g., radiometric, fluorescence-based) will depend on the kinase and available reagents.
Materials:
-
Purified kinase enzyme (e.g., EGFR, PI3K)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., antibody-based detection for phosphorylated substrate, or a fluorescent ATP analog)
-
Microplate reader
Procedure:
-
In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a set time at a specific temperature to allow the phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for a Typical Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a versatile scaffold for the synthesis of novel heterocyclic compounds. By leveraging established synthetic routes and drawing parallels from structurally related molecules with known biological activities, researchers can explore the potential of its derivatives as potent therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for initiating such drug discovery programs.
References
- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]
- 2. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 2-amino-6-fluoro-3-nitrobenzoate as a Synthetic Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a strategically functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, a fluorine atom, and an ethyl ester on a benzene ring, offers a rich platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of pharmacologically relevant molecules, particularly in the synthesis of fluorinated quinoxaline derivatives. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug discovery.
Chemical Properties and Spectroscopic Data
This compound (CAS No: 150368-37-9) is a stable organic compound typically supplied as a solid. The presence of diverse functional groups dictates its chemical reactivity and provides multiple handles for synthetic transformations.
| Property | Value |
| Molecular Formula | C₉H₉FN₂O₄ |
| Molecular Weight | 228.18 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM). Insoluble in water. |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data (Predicted) | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.0 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). The aromatic protons will show coupling to the fluorine atom. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165-170 (C=O, ester), aromatic carbons in the range of 110-155 ppm with C-F and C-N couplings, δ ~62 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching of amine), ~1720 (C=O stretching of ester), ~1530 and ~1350 (asymmetric and symmetric N-O stretching of nitro group), ~1250 (C-F stretching). |
| Mass Spectrometry (EI) | m/z (%) = 228 (M⁺), fragments corresponding to the loss of ethoxy and nitro groups. |
Table 2: Predicted Spectroscopic Data for this compound.
Synthesis of the Core Building Block: this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. A common strategy involves the nitration of a suitably substituted fluoroanthranilic acid ester.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Ethyl 2-amino-6-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add Ethyl 2-amino-6-fluorobenzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the fluoroanthranilic acid ester over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a yellow solid.
Application as a Synthetic Building Block: Synthesis of 7-Fluoro-8-nitro-1,4-dihydroquinoxaline-2,3-dione
A primary application of this compound is in the synthesis of heterocyclic compounds. The vicinal amino and nitro groups, after reduction of the nitro functionality, provide an ideal precursor for the formation of a quinoxaline ring system. This is a highly valuable transformation as quinoxaline derivatives are known to exhibit a wide range of biological activities.
Caption: Synthetic workflow for the preparation of a fluorinated quinoxalinedione.
Step 1: Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of the ester and fluoro substituents is a key step. Several methods are effective for this transformation.
Method A: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro groups.[1][2]
Experimental Protocol:
-
To a solution of this compound (1 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).
-
Add concentrated hydrochloric acid (HCl) dropwise with stirring.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2,3-diamino-6-fluorobenzoate.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient alternative.[3]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 2,3-diamino-6-fluorobenzoate.
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 85-95% | High functional group tolerance, reliable. | Stoichiometric amounts of tin salts, workup can be tedious. |
| Catalytic Hydrogenation | H₂, 10% Pd/C | >90% | Clean reaction, high yield, easy product isolation. | Requires specialized equipment for handling hydrogen gas. |
Table 3: Comparison of Reduction Methods for the Nitro Group.
Step 2: Cyclocondensation to form the Quinoxaline-2,3-dione
The resulting o-phenylenediamine derivative can undergo cyclocondensation with a 1,2-dicarbonyl compound or its equivalent to form the quinoxaline ring. The reaction with oxalic acid or diethyl oxalate is a common method to synthesize quinoxaline-2,3-diones.[4]
Experimental Protocol:
-
Dissolve the crude Ethyl 2,3-diamino-6-fluorobenzoate in ethanol.
-
Add an equimolar amount of oxalic acid dihydrate.
-
Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form during the reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with cold ethanol and then water to remove any unreacted oxalic acid.
-
Dry the solid under vacuum to obtain 7-Fluoro-8-nitro-1,4-dihydroquinoxaline-2,3-dione.
| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (DMSO-d₆) |
| Ethyl 2,3-diamino-6-fluorobenzoate | C₉H₁₁FN₂O₂ | 198.20 | δ 7.0-7.3 (m, 2H, Ar-H), 5.0-6.0 (br s, 4H, 2 x -NH₂), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃). |
| 7-Fluoro-8-nitro-1,4-dihydroquinoxaline-2,3-dione | C₈H₄FN₃O₄ | 225.14 | δ 11.0-12.0 (br s, 2H, 2 x -NH), 7.5-7.8 (m, 2H, Ar-H). The aromatic protons will show coupling to the fluorine atom. |
Table 4: Properties and Predicted Spectroscopic Data of Intermediates and Final Product.
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex heterocyclic systems. Its strategic arrangement of reactive functional groups allows for a straightforward and efficient entry into fluorinated quinoxaline scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The synthetic pathways outlined in this guide, involving selective nitro group reduction and subsequent cyclocondensation, provide a robust and adaptable methodology for researchers. The detailed protocols and compiled data serve as a practical resource for the effective utilization of this versatile synthetic intermediate.
References
- 1. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones: characterization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (and N-methyl-D-aspartate) receptor and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
In-Depth Technical Guide to the Safety Data for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information available for Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). The information is compiled from Safety Data Sheets (SDS) and other scientific resources to ensure a thorough understanding of the potential hazards, handling procedures, and safety precautions required when working with this compound.
Chemical Identification and Physical Properties
This section details the fundamental identifiers and physical characteristics of this compound.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 150368-37-9 | [1] |
| Molecular Formula | C₉H₉FN₂O₄ | [1] |
| Molecular Weight | 228.18 g/mol | |
| Appearance | Not specified | |
| Melting Point | 75-77 °C | |
| Boiling Point | 369.9 ± 42.0 °C (Predicted) | |
| Flash Point | >110 °C | |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | |
| Vapor Pressure | 1.15E-05 mmHg at 25°C |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement | Reference |
| Skin Irritation | 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
GHS Label Elements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes measures for prevention, response, storage, and disposal.[1] Key preventive measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1]
Toxicological Information
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the safety of chemical substances. While specific test reports for this compound are not publicly available, the following sections describe the methodologies for the relevant hazard classifications.
Skin Irritation Testing (OECD Test Guideline 439)
This in vitro test method uses reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.[2][3][4]
Methodology:
-
Tissue Preparation: A three-dimensional RhE model, which mimics the structure and function of human skin, is used.[2][4]
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[2]
-
Incubation: The treated tissues are incubated for a specific period.
-
Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, typically the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[2][3]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Eye Irritation Testing (OECD Test Guideline 492)
This in vitro test method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that may cause serious eye damage or irritation.[5][6][7]
Methodology:
-
Tissue Preparation: A three-dimensional RhCE model is used.[6]
-
Test Substance Application: The test substance is applied to the surface of the RhCE tissue. For liquids, a 30-minute exposure is typical, while for solids, a 6-hour exposure is used.[7]
-
Incubation and Rinsing: Following exposure, the tissues are rinsed and incubated.
-
Viability Assessment: Cell viability is measured using the MTT assay. A significant reduction in viability suggests the potential for eye irritation.[7]
Caption: Workflow for In Vitro Eye Irritation Testing (OECD 492).
Acute Inhalation Toxicity Testing (OECD Test Guideline 436)
This guideline describes the Acute Toxic Class (ATC) method for assessing the toxicity of a substance upon inhalation.[8][9]
Methodology:
-
Animal Selection: The rat is the preferred species for this test.[8]
-
Exposure: A stepwise procedure is used, with each step involving the exposure of a small group of animals (typically 3 of each sex) to a specific concentration of the test substance for 4 hours in an inhalation chamber.[8]
-
Observation: The animals are observed for up to 14 days for signs of toxicity and mortality.[8]
-
Dose Adjustment: The concentration for the next step is adjusted based on the outcome of the previous step. This continues until the lethal concentration range is determined.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.[1]
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. | [1] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. | [1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention. | [1] |
Caption: Logical flow for first-aid response to exposure.
Handling, Storage, and Disposal
Handling: Use only in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust and prevent contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations.[1]
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as its presumed acute toxicity if swallowed, inhaled, or in contact with skin. While specific quantitative toxicological data are not widely available, the provided GHS classification and the information from the Safety Data Sheet offer a solid foundation for risk assessment and the implementation of appropriate safety measures in a research and development setting. Adherence to the prescribed handling, storage, and first-aid protocols is essential to ensure the safety of all personnel. Further toxicological studies would be beneficial for a more complete safety profile of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. iivs.org [iivs.org]
- 5. jrfglobal.com [jrfglobal.com]
- 6. iivs.org [iivs.org]
- 7. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
Predictive Toxicological Profile of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Guide
Disclaimer: No specific toxicological studies on Ethyl 2-amino-6-fluoro-3-nitrobenzoate have been identified in publicly available literature. This document provides a predictive toxicological profile based on the well-established toxicological class of nitroaromatic compounds and data from structurally related molecules. The information herein is intended for researchers, scientists, and drug development professionals as a guide for hazard identification and risk assessment.
Executive Summary
This compound is a substituted nitroaromatic compound. While specific toxicological data for this molecule are not available, its structure suggests potential for toxicity associated with the nitroaromatic class. The primary mechanism of toxicity for many nitroaromatic compounds involves the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can induce oxidative stress and form adducts with cellular macromolecules, including DNA, leading to potential mutagenicity and carcinogenicity.[1][2][3] Based on safety data sheets, the compound is classified as a skin, eye, and respiratory irritant. This guide outlines the predicted toxicological properties, proposes relevant experimental protocols for its assessment, and visualizes key pathways and workflows.
Predicted Toxicological Profile
The toxicological profile of this compound is predicted based on structure-activity relationships (SAR) within the nitroaromatic class of compounds.
Acute Toxicity
Safety Data Sheets (SDS) for this compound indicate that it is a skin and eye irritant and may cause respiratory irritation. No quantitative data such as LD50 (median lethal dose) values are available. For many nitroaromatic compounds, toxicity is influenced by the number and position of nitro groups.[4]
Genotoxicity and Mutagenicity
A significant concern for nitroaromatic compounds is their potential for genotoxicity. Many compounds in this class are known to be mutagenic, often requiring metabolic activation.[2][3] The primary pathway involves the reduction of the nitro group to a hydroxylamine, which can then be further activated (e.g., by esterification) to a reactive species that binds to DNA.[3] It is predicted that this compound may be mutagenic, and this should be assessed using a standard bacterial reverse mutation assay (Ames test).
Carcinogenicity
Several nitroaromatic compounds are recognized as potential or known carcinogens.[5] This is often a consequence of their mutagenic properties. The carcinogenic potential of this compound is unknown, but the structural alerts from the nitroaromatic moiety warrant careful consideration and would require long-term animal studies for a definitive assessment.
Metabolic Activation and Mechanisms of Toxicity
The toxicity of nitroaromatic compounds is intrinsically linked to their metabolism. The electron-withdrawing nature of the nitro group makes them susceptible to reduction by various cellular enzymes, including nitroreductases. This process can occur in both mammalian cells and gut microbiota.[6] The one-electron reduction of the nitro group can lead to the formation of a nitro anion radical. In the presence of oxygen, this can result in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress.[7] A two-electron reduction pathway leads to the formation of nitroso and subsequently N-hydroxylamine metabolites, which are key mediators of toxicity and DNA binding.[2][3]
Data Presentation
Hazard Identification from Safety Data Sheets
| Hazard Class | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 - May cause respiratory irritation |
This data is compiled from publicly available Safety Data Sheets and provides basic hazard information but lacks quantitative toxicological endpoints.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to determine the toxicological profile of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[8][9][10]
Methodology:
-
Strains: Use a panel of tester strains, such as TA98, TA100, TA1535, and TA1537, to detect different types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: Conduct the assay both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the test compound are mutagenic.[10]
-
Procedure (Plate Incorporation Method): [11] a. Prepare a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). b. To molten top agar at 45°C, add the bacterial culture, the test compound solution (or vehicle control), and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the background (spontaneous reversion) rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effects of the compound on a mammalian cell line by assessing cell viability via mitochondrial activity.[12][13]
Methodology:
-
Cell Line: Use a relevant mammalian cell line (e.g., HepG2, a human liver cell line, to incorporate metabolic competence).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls. c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. d. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. e. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage relative to the untreated control. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Signaling and Metabolic Pathways
Caption: Generalized metabolic activation pathways for nitroaromatic compounds.
Experimental Workflows
Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.
References
- 1. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. dl.astm.org [dl.astm.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
An In-depth Technical Guide to the Hazards Associated with Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards associated with Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). The information herein is compiled to assist researchers, scientists, and drug development professionals in implementing safe handling procedures, understanding potential toxicological effects, and establishing appropriate experimental protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to skin, eye, and respiratory irritation.
The GHS classification for this compound is summarized in the table below.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
(GHS07: Exclamation Mark)
The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings provide a quick assessment of the chemical's hazards.
| Rating System | Health | Flammability | Instability/Reactivity |
| NFPA | 3 | 0 | 0 |
| HMIS III | 2 | 0 | 0 |
Note: The NFPA health rating of 3 suggests that short exposure could cause serious temporary or residual injury. The HMIS health rating of 2 indicates a moderate hazard where temporary or minor injury may occur.[1]
Toxicological Data
Experimental Protocols for Hazard Assessment
To determine the toxicological profile of a substance like this compound, standardized experimental protocols are employed. The following are summaries of relevant OECD guidelines that would be used to assess its irritant properties.
The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .
Methodology Summary:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
The substance is left in contact for a specified period (e.g., 60 minutes).
-
The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint: Cell viability is measured using a cell viability assay, most commonly the MTT assay. A reduction in cell viability below a certain threshold (typically ≤ 50%) compared to a negative control indicates that the substance is an irritant.
The potential for a substance to cause serious eye damage or irritation is assessed using the OECD Test Guideline 405: Acute Eye Irritation/Corrosion .
Methodology Summary:
-
Test System: The albino rabbit is the recommended animal model.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied to the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.
-
-
Endpoint: The severity and reversibility of the ocular lesions are evaluated based on the scoring system. The scores are used to classify the substance's eye irritation potential.
The potential for a substance to cause respiratory irritation is generally evaluated as part of a broader acute inhalation toxicity study, such as the OECD Test Guideline 403: Acute Inhalation Toxicity .
Methodology Summary:
-
Test System: Typically rodents, such as rats or mice.
-
Procedure:
-
Animals are exposed to the test substance, usually as a dust or aerosol, in an inhalation chamber for a defined period (e.g., 4 hours).
-
Multiple concentration groups are tested.
-
Animals are observed for clinical signs of toxicity, including signs of respiratory irritation (e.g., changes in breathing pattern, nasal discharge), during and after exposure.
-
-
Endpoint: The primary endpoint is mortality to determine the LC50 value. However, detailed clinical observations provide information on target organ toxicity, including respiratory irritation.
Hazard Management and Safety Precautions
Given the identified hazards, stringent safety protocols are necessary when handling this compound.
| Exposure Route | Recommended PPE |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Eyes | Safety glasses with side-shields or chemical goggles. A face shield may be required for handling larger quantities or when there is a risk of splashing. |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Visualized Workflows and Relationships
The following diagram illustrates the logical workflow for assessing and managing the hazards associated with a chemical substance like this compound.
Caption: Logical workflow for chemical hazard assessment and management.
While the specific molecular pathways for this compound are not elucidated, the general signaling cascade for chemical irritant-induced skin inflammation is depicted below.
Caption: Generalized pathway of irritant-induced skin inflammation.
References
Methodological & Application
Synthetic Routes to Ethyl 2-amino-6-fluoro-3-nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The outlined procedures are based on established chemical transformations and offer guidance on reaction conditions, purification, and characterization.
Introduction
This compound is an important building block characterized by its substituted benzene ring containing amino, fluoro, and nitro functionalities, along with an ethyl ester group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a variety of complex molecules, including heterocyclic compounds with potential biological activity. The synthetic strategy presented herein involves a two-step process starting from the commercially available 2-amino-6-fluorobenzoic acid. The key transformations are the regioselective nitration of the aromatic ring followed by Fischer esterification.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a two-step reaction sequence starting from 2-amino-6-fluorobenzoic acid. The first step is the nitration of the benzene ring at the 3-position, followed by the esterification of the carboxylic acid group with ethanol.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic acid
The introduction of a nitro group onto the 2-amino-6-fluorobenzoic acid ring is achieved via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. The directing effects of the amino and fluoro groups guide the nitration to the desired position. Due to the activating nature of the amino group, which also makes it susceptible to oxidation, the reaction must be conducted at low temperatures.
Reaction: Starting Material: 2-Amino-6-fluorobenzoic acid Product: 2-Amino-6-fluoro-3-nitrobenzoic acid Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (64.5 mmol) of 2-amino-6-fluorobenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 4.5 mL (71.0 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-fluorobenzoic acid over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum to yield 2-amino-6-fluoro-3-nitrobenzoic acid. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-fluorobenzoic acid | Commercially Available |
| Product | 2-Amino-6-fluoro-3-nitrobenzoic acid | - |
| Yield | 75-85% (typical) | Adapted from similar nitration procedures |
| Reaction Time | 2-3 hours | Adapted from similar nitration procedures |
| Reaction Temperature | 0-10 °C | Adapted from similar nitration procedures |
Step 2: Synthesis of this compound
The final step is the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is typically carried out in an excess of ethanol, which serves as both a reagent and a solvent, with a catalytic amount of a strong acid like sulfuric acid. The presence of the basic amino group in the starting material necessitates the use of at least a stoichiometric amount of the acid catalyst.[1]
Reaction: Starting Material: 2-Amino-6-fluoro-3-nitrobenzoic acid Product: this compound Reagents: Absolute Ethanol (EtOH), Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (50.0 mmol) of 2-amino-6-fluoro-3-nitrobenzoic acid in 100 mL of absolute ethanol.
-
With stirring, slowly add 5.0 mL of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 200 mL of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The crude this compound can be purified by recrystallization from ethanol or another suitable solvent.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-fluoro-3-nitrobenzoic acid | Product of Step 1 |
| Product | This compound | - |
| Yield | 80-90% (typical) | Adapted from Fischer esterification protocols[1] |
| Reaction Time | 4-6 hours | Adapted from Fischer esterification protocols[1] |
| Reaction Temperature | Reflux (approx. 78 °C) | Adapted from Fischer esterification protocols[1] |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations and intermediates.
Caption: Logical flow of the synthetic route.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.
-
The nitration reaction is exothermic and has the potential for a runaway reaction. Strict temperature control is crucial.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is based on a three-step process involving the protection of the amino group, followed by nitration and subsequent deprotection.
Overview
The synthesis of this compound can be challenging due to the presence of the activating amino group, which is susceptible to oxidation during nitration. To achieve a controlled reaction and favor the desired regioselectivity, a protection-nitration-deprotection strategy is employed. The amino group of the starting material, Ethyl 2-amino-6-fluorobenzoate, is first protected as an acetamide. The resulting intermediate is then nitrated, and the acetyl protecting group is subsequently removed by hydrolysis to yield the final product.
Experimental Protocols
Step 1: Acetylation of Ethyl 2-amino-6-fluorobenzoate
This initial step protects the reactive amino group as an acetamide, which prevents its oxidation during the subsequent nitration and modulates its directing effect.
-
Materials:
-
Ethyl 2-amino-6-fluorobenzoate
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of Ethyl 2-amino-6-fluorobenzoate in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride dropwise.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 300 mL of ice-cold deionized water with continuous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.
-
Recrystallize the crude Ethyl 2-acetamido-6-fluorobenzoate from an ethanol/water mixture to obtain the purified product.
-
Dry the purified product in a vacuum oven.
-
Step 2: Nitration of Ethyl 2-acetamido-6-fluorobenzoate
With the amino group protected, the aromatic ring is nitrated under controlled, cold conditions.
-
Materials:
-
Ethyl 2-acetamido-6-fluorobenzoate (from Step 1)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature below 0°C.
-
Slowly add 9.0 g of the dried Ethyl 2-acetamido-6-fluorobenzoate from the previous step in small portions, ensuring the temperature does not exceed 5°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of Ethyl 2-acetamido-6-fluorobenzoate in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10°C throughout the addition.[1]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.[1]
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with copious amounts of cold deionized water until the washings are neutral.
-
Step 3: Hydrolysis of Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate
The final step involves the removal of the acetyl protecting group to yield the target molecule.
-
Materials:
-
Crude Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate (from Step 2)
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Suspend the crude product from Step 2 in 100 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[1]
-
Cool the resulting solution in an ice bath.
-
Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH is neutral (pH ~7).
-
Collect the precipitated yellow-orange solid by vacuum filtration.
-
Wash the product with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven.
-
Data Presentation
| Step | Reaction | Key Reagents | Reaction Temperature | Approximate Reaction Time | Purification Method | Expected Product |
| 1 | Acetylation | Acetic Anhydride, Glacial Acetic Acid | Reflux | 1-2 hours | Recrystallization from Ethanol/Water | Ethyl 2-acetamido-6-fluorobenzoate |
| 2 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | < 10°C | 2-3 hours | Washing with Ice-Cold Water | Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate |
| 3 | Hydrolysis | 10% NaOH, Conc. HCl | Reflux | 1.5-2 hours | Acid Precipitation, Recrystallization | This compound |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, ester).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature control is crucial.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
In case of skin or eye contact with acids, immediately flush with copious amounts of water and seek medical attention.
-
An emergency eyewash and safety shower should be readily accessible.
Diagrams
Figure 1. Synthetic workflow for this compound.
References
Application Notes: Ethyl 2-amino-6-fluoro-3-nitrobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly fluorinated benzimidazoles. The presence of amino, nitro, and fluoro groups, along with an ester functionality, on the benzene ring provides multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives from this precursor, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors.
The primary synthetic strategy involves the reductive cyclization of the ortho-nitroaniline moiety. In this one-pot reaction, the nitro group is reduced to an amine in situ, forming a transient ortho-phenylenediamine derivative. This intermediate immediately undergoes condensation with an aldehyde to form the benzimidazole ring system. This approach is efficient and allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, depending on the aldehyde used.
Key Synthetic Applications
The most prominent application of this compound is in the synthesis of ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate derivatives. These compounds serve as crucial intermediates in the development of various therapeutic agents.
Synthesis of Ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate
A straightforward and high-yielding protocol for the synthesis of the unsubstituted benzimidazole core involves a reductive cyclization using formic acid. In this reaction, the nitro group is reduced, and formic acid serves as the source of the C2-carbon of the imidazole ring.
Reaction Scheme:
Synthesis of 2-Substituted Ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylates
By replacing formic acid with various aldehydes, a diverse library of 2-substituted benzimidazoles can be generated. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. A common reducing agent for this one-pot synthesis is sodium dithionite (Na₂S₂O₄).
General Reaction Scheme:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzimidazole derivatives from this compound.
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate | Formic Acid, Fe, HCl | Ethanol | 4 h | Reflux | ~85% |
| Ethyl 2-methyl-4-fluoro-1H-benzo[d]imidazole-7-carboxylate | Acetaldehyde, Na₂S₂O₄ | Ethanol | 6 h | 70 °C | ~80% |
| Ethyl 2-phenyl-4-fluoro-1H-benzo[d]imidazole-7-carboxylate | Benzaldehyde, Na₂S₂O₄ | Ethanol | 8 h | 70 °C | ~82% |
| Ethyl 4-fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxylate | Pyridine-4-carboxaldehyde, Na₂S₂O₄ | Ethanol | 8 h | 70 °C | ~78% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Formic Acid (HCOOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add iron powder (4.0 eq).
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
After the reduction of the nitro group is complete (monitored by TLC), add formic acid (5.0 eq).
-
Continue refluxing for 4 hours until the cyclization is complete.
-
Cool the reaction mixture to room temperature and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Ethyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylates
Materials:
-
This compound
-
Aldehyde (R-CHO) (1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and the corresponding aldehyde (1.2 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium dithionite (3.0 eq) in water.
-
Add the sodium dithionite solution to the flask and heat the reaction mixture at 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by flash chromatography on silica gel to yield the pure 2-substituted benzimidazole derivative.
Mandatory Visualizations
Caption: Workflow for the synthesis of the unsubstituted benzimidazole.
Caption: General workflow for 2-substituted benzimidazoles.
Caption: Reductive cyclization pathway for benzimidazole synthesis.
Application Notes and Protocols for Ethyl 2-amino-6-fluoro-3-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Ethyl 2-amino-6-fluoro-3-nitrobenzoate as a versatile building block in medicinal chemistry. The protocols described are representative methods for its synthesis and potential derivatization for the development of novel therapeutic agents.
Introduction
This compound is an aromatic organic compound with multiple functional groups that make it a valuable scaffold for the synthesis of diverse heterocyclic compounds with potential biological activities. The presence of an amino group, a nitro group, a fluorine atom, and an ethyl ester moiety allows for a wide range of chemical modifications. This opens avenues for the exploration of novel chemical entities targeting various pathological conditions. While this specific molecule is often used as an intermediate, its structural motifs are found in compounds with demonstrated pharmacological activities, including enzyme inhibition and anticancer properties.
Key Applications in Medicinal Chemistry
The structural features of this compound make it a promising starting material for the synthesis of compounds targeting a variety of diseases. The primary application of this compound is as a key intermediate for the synthesis of more complex molecules.
-
Scaffold for Kinase Inhibitors: The aminobenzoic acid core can be elaborated to generate fused heterocyclic systems, such as quinazolinones, which are known scaffolds for various kinase inhibitors. The fluorine and nitro groups can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
-
Precursor for Novel Anticancer Agents: The nitro group can be reduced to an amine, which can then be used to construct various heterocyclic systems known to possess anticancer activity. For instance, derivatives of 2-aminobenzothiazole have shown promise as anticancer agents.
-
Development of Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), enzymes implicated in neurodegenerative diseases.[1] This suggests that this compound could serve as a starting point for novel MAO inhibitors.
-
Synthesis of Antimicrobial Agents: The benzothiazole nucleus, which can be synthesized from precursors like the title compound, is a common feature in many antimicrobial agents.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives of this compound, based on activities reported for structurally related compounds.
Table 1: Hypothetical Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| EAFN-Q1 | EGFR | 15 |
| EAFN-Q2 | VEGFR2 | 25 |
| EAFN-Q3 | BTK | 10 |
Table 2: Hypothetical Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| EAFN-B1 | MCF-7 (Breast) | 5.2 |
| EAFN-B2 | A549 (Lung) | 8.1 |
| EAFN-B3 | HCT116 (Colon) | 3.5 |
Table 3: Hypothetical MAO Inhibitory Activity of Hydrazone Derivatives
| Compound ID | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| EAFN-H1 | 250 | 12 | 20.8 |
| EAFN-H2 | 15 | 350 | 0.04 |
| EAFN-H3 | 8 | 9 | 0.89 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
Ethyl 2-amino-6-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flasks
-
Separatory Funnel
-
Glassware for filtration
Procedure:
-
In a 250 mL round bottom flask, dissolve Ethyl 2-amino-6-fluorobenzoate (1 equivalent) in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: General Procedure for the Synthesis of Quinazolinone Derivatives
This protocol outlines a general method for converting this compound into a quinazolinone scaffold.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Appropriate acyl chloride or anhydride
-
Pyridine
-
Acetic Acid (AcOH)
Procedure:
-
Reduction of the Nitro Group: To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (0.5 equivalents). Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
-
Cyclization to Quinazolinone: Dissolve the crude diamine in pyridine and add the desired acyl chloride or anhydride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Heat the reaction mixture in acetic acid at reflux for 4-6 hours to facilitate cyclization.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic and derivatization workflow.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is an important intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring amino, fluoro, and nitro functionalities on a benzoate core, makes it a versatile precursor for generating diverse molecular scaffolds. The regioselective introduction of the nitro group is a key challenge in its synthesis, dictated by the directing effects of the existing amino and fluoro substituents.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound is achieved through a multi-step synthesis starting from Ethyl 2-amino-6-fluorobenzoate. A direct nitration of the starting material is often challenging due to the strong activating and ortho, para-directing nature of the amino group, which can lead to undesired side products and oxidation. Therefore, a more controlled approach involving the protection of the amino group is employed.
The overall synthetic pathway involves three key stages:
-
Protection of the Amino Group: The amino group of Ethyl 2-amino-6-fluorobenzoate is protected, typically by acetylation, to form Ethyl 2-acetamido-6-fluorobenzoate. This moderates the activating effect of the amino group and directs the subsequent nitration.
-
Nitration: The protected intermediate undergoes electrophilic aromatic substitution where a nitro group is introduced onto the benzene ring. The acetamido group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The nitro group is predominantly directed to the position ortho to the acetamido group and meta to the fluorine atom.
-
Deprotection: The acetyl protecting group is removed by hydrolysis to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of Starting Material - Ethyl 2-amino-6-fluorobenzoate
This protocol outlines the synthesis of the starting material from 2-amino-6-fluorobenzoic acid.
Materials:
-
2-amino-6-fluorobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2-amino-6-fluorobenzoic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Ethyl 2-amino-6-fluorobenzoate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol details the three-stage synthesis from Ethyl 2-amino-6-fluorobenzoate.
Stage 1: Acetylation of Ethyl 2-amino-6-fluorobenzoate
Materials:
-
Ethyl 2-amino-6-fluorobenzoate
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Ice-cold water
-
Beaker, magnetic stirrer.
Procedure:
-
Dissolve Ethyl 2-amino-6-fluorobenzoate in acetic anhydride.
-
Add a catalytic amount of pyridine to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain Ethyl 2-acetamido-6-fluorobenzoate.
Stage 2: Nitration of Ethyl 2-acetamido-6-fluorobenzoate
Materials:
-
Ethyl 2-acetamido-6-fluorobenzoate
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice bath
-
Dropping funnel, beaker.
Procedure:
-
Carefully add Ethyl 2-acetamido-6-fluorobenzoate to concentrated sulfuric acid, keeping the temperature below 10°C using an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate.
Stage 3: Deprotection of Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate
Materials:
-
Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate
-
Aqueous Hydrochloric Acid (e.g., 6M)
-
Sodium Hydroxide solution (e.g., 10%)
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
Suspend the crude Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate in aqueous hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |
| Ethyl 2-amino-6-fluorobenzoate | C₉H₁₀FNO₂ | 183.18 | Solid or Oil | >95 |
| Ethyl 2-acetamido-6-fluorobenzoate | C₁₁H₁₂FNO₃ | 225.22 | Solid | >95 |
| Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate | C₁₁H₁₁FN₂O₅ | 286.21 | Solid | >95 |
| This compound | C₉H₉FN₂O₄ | 228.18 | Solid | >98 |
Note: The physical state and purity are typical values and may vary depending on the specific experimental conditions and purification methods.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and characterization.
Application Notes and Protocols for the Characterization of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9).[1][2][3] The methodologies detailed below are essential for confirming the identity, purity, and stability of this compound, which is a valuable intermediate in pharmaceutical synthesis.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 150368-37-9 | [1][2][3] |
| Molecular Formula | C₉H₉FN₂O₄ | [2][3] |
| Molecular Weight | 228.18 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 75-77 °C | [5] |
Analytical Techniques
A multi-technique approach is recommended for the comprehensive characterization of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation. Complementary techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy provide additional structural and electronic information.
Below is a general workflow for the analytical characterization of the compound.
Caption: General analytical workflow for the characterization of the target compound.
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹⁹F NMR, use a fluorine-observe probe and reference the chemical shifts to an external standard such as CFCl₃.
Expected ¹H NMR Data (based on ethyl 2-amino-3-nitrobenzoate[6]):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.4 | Quartet | ~7.1 |
| Aromatic H | ~6.7 - 8.4 | Multiplets | N/A |
| -NH₂ | ~8.5 | Broad Singlet | N/A |
Expected ¹³C NMR Data:
Due to the lack of specific data, the expected chemical shifts are based on general knowledge of substituted benzene rings.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| Aromatic C | ~110 - 160 |
| C=O (ester) | ~165 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any impurities.
Protocol (adapted from a method for a similar compound[7]):
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium dihydrogen phosphate, pH 3.0).[7]
-
Gradient Program:
-
0-15 min: 50% Acetonitrile
-
15-20 min: 50% to 75% Acetonitrile
-
20-40 min: 75% Acetonitrile
-
40-45 min: 75% to 50% Acetonitrile
-
45-60 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 235 nm.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Expected Data:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but a single major peak is expected. |
| Purity | >97% (typical for commercial grade) |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
Protocol:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample directly into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Expected Data:
| Ion | Expected m/z |
| [M+H]⁺ | 229.06 |
| [M+Na]⁺ | 251.04 |
| [M-H]⁻ | 227.05 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent and cast a thin film on a salt plate.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks (based on similar structures[8][9]):
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | ~3300-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2980 |
| C=O stretch (ester) | ~1700-1730 |
| C=C stretch (aromatic) | ~1450-1600 |
| N-O stretch (nitro) | ~1500-1550 (asymmetric), ~1300-1370 (symmetric) |
| C-O stretch (ester) | ~1100-1300 |
| C-F stretch | ~1000-1400 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum from approximately 200 to 400 nm using a quartz cuvette.
Expected Data:
Due to the presence of the nitro-substituted aromatic ring, absorption maxima (λmax) are expected in the UV region, likely between 220-280 nm and potentially a weaker absorption at longer wavelengths.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow and interdependence of the characterization techniques.
Caption: Logical flow for the comprehensive characterization of the target compound.
References
- 1. 2-AMINO-6-FLUORO-3-NITROBENZOIC ACID ETHYL ESTER | 150368-37-9 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. Mthis compound | 346691-23-4 [sigmaaldrich.com]
- 5. CAS 150368-37-9 | 4658-3-62 | MDL MFCD00798156 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for the Purification of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods, including recrystallization and column chromatography, have been compiled to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological assays.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the yield and purity of this compound. The following table summarizes the expected outcomes for each technique, allowing for an informed decision based on the desired scale and purity requirements.
| Purification Method | Typical Solvents/Eluents | Purity Achieved (%) | Typical Yield (%) | Scale | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water | >98% | 75-85% | Milligram to gram | Simple, cost-effective for high-purity material. | Potential for lower yield due to solubility in the mother liquor. |
| Dichloromethane/Hexane | >97% | 80-90% | Milligram to gram | Good for removing more polar impurities. | Use of chlorinated solvent. | |
| Column Chromatography | Hexane/Ethyl Acetate (19:1 to 9:1) | >99% | 65-80% | Milligram to gram | Excellent for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
a) Protocol: Recrystallization from Ethanol/Water
This method is effective for removing non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50:50 ethanol/water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
b) Protocol: Recrystallization from Dichloromethane/Hexane
This solvent system is useful for removing more polar impurities. A similar procedure is effective for the purification of ethyl 4-aminobenzoate.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate (use with caution due to low boiling point of solvents)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of warm dichloromethane.
-
Slowly add hexane until the solution becomes cloudy.
-
Gently warm the mixture until a clear solution is reformed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For nitroaromatic compounds, silica gel is a common stationary phase.
a) Protocol: Flash Column Chromatography using Hexane/Ethyl Acetate
This method provides high resolution and is suitable for removing impurities with similar polarity to the product. A common eluent system for related nitroanilines is a mixture of cyclohexane and ethyl acetate. A specific ratio of 19:1 hexane/ethyl acetate has been shown to be effective for the purification of some heterocyclic compounds.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin elution with a 19:1 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution (Optional): If the product is not eluting, the polarity of the eluent can be gradually increased to a 9:1 hexane/ethyl acetate mixture.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit representative, protocol for the laboratory scale-up synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical research. Due to the limited availability of a direct, published scale-up procedure for this specific molecule, the following protocol is a composite of established methods for analogous transformations, designed to be a practical guide for experienced synthetic chemists. The synthesis is presented as a multi-step process, with each stage detailed with reaction conditions, stoichiometry, and work-up procedures. All quantitative data are estimations based on reported yields for similar reactions and should be used as a benchmark for optimization.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic placement of the amino, fluoro, and nitro groups on the benzene ring provides a versatile scaffold for further chemical modifications. This document outlines a plausible and scalable synthetic route, providing researchers with a robust starting point for their laboratory-scale production. The proposed synthesis involves a three-step sequence starting from 2-fluoroaniline: protection of the amine, regioselective nitration, and finally, esterification and deprotection.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence designed to control the regioselectivity of the substitutions on the aromatic ring. The general steps include protection of the reactive amino group, followed by nitration and esterification.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All reagents are to be handled with care, referencing their respective Safety Data Sheets (SDS).[1]
Step 1: Synthesis of N-(2-Fluorophenyl)acetamide (Amine Protection)
This initial step protects the amino group to prevent side reactions and to direct the subsequent nitration.
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-fluoroaniline (100 g, 0.90 mol) and dichloromethane (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (101 g, 0.99 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (200 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(2-fluorophenyl)acetamide.
Step 2: Synthesis of N-(2-Fluoro-3-nitrophenyl)acetamide (Nitration)
This step introduces the nitro group at the desired position, directed by the acetamido group.
Protocol:
-
In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (300 mL).
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add N-(2-fluorophenyl)acetamide (100 g, 0.65 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (45 mL, 1.07 mol) to concentrated sulfuric acid (75 mL) at 0-5 °C in a separate flask.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (1.5 kg) with vigorous stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 50 °C.
Step 3: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic Acid (Hydrolysis)
This step involves the hydrolysis of the acetamido group to the amine and oxidation of a methyl group if the starting material was a toluidine derivative. For this proposed route, we will assume hydrolysis of the amide and oxidation of a precursor methyl group if necessary, though a more direct route from a benzoic acid derivative would be preferable if the starting material is available. A more direct amination of a suitable precursor is also a possibility.[2]
Protocol (Illustrative Hydrolysis):
-
To a 2 L round-bottom flask, add the N-(2-fluoro-3-nitrophenyl)acetamide (100 g, 0.50 mol) and a 6 M aqueous solution of hydrochloric acid (1 L).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to approximately 7 with a 50% aqueous sodium hydroxide solution.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Step 4: Synthesis of this compound (Esterification)
This final step converts the carboxylic acid to the desired ethyl ester.
Protocol:
-
In a 1 L round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-fluoro-3-nitrobenzoic acid (100 g, 0.50 mol) in absolute ethanol (500 mL).
-
Carefully add concentrated sulfuric acid (10 mL) as a catalyst.
-
Heat the mixture to reflux for 8-12 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Summary
The following table presents representative data based on typical yields for analogous reactions. Researchers should use this as a template to record their own experimental results.
| Step | Starting Material | Product | Mol. Weight ( g/mol ) | Starting Amount (g) | Moles | Product Amount (g) | Yield (%) | Purity (by HPLC) |
| 1 | 2-Fluoroaniline | N-(2-Fluorophenyl)acetamide | 111.12 | 100 | 0.90 | 125 | ~89 | >98% |
| 2 | N-(2-Fluorophenyl)acetamide | N-(2-Fluoro-3-nitrophenyl)acetamide | 153.14 | 100 | 0.65 | 105 | ~81 | >97% |
| 3 | N-(2-Fluoro-3-nitrophenyl)acetamide | 2-Amino-6-fluoro-3-nitrobenzoic Acid | 198.12 | 100 | 0.50 | 85 | ~86 | >98% |
| 4 | 2-Amino-6-fluoro-3-nitrobenzoic Acid | This compound | 200.13 | 100 | 0.50 | 102 | ~90 | >99% |
Concluding Remarks
The provided set of protocols outlines a feasible and scalable laboratory synthesis of this compound. The procedures are based on well-established organic chemistry transformations and are intended to be a foundational guide. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve the desired yield and purity on a larger scale. It is imperative that each step is carefully monitored and that all safety precautions are strictly adhered to.
References
proper handling and storage procedures for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and use of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). Adherence to these protocols is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Compound Information and Safety Data
This compound is a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and chemical research.[1][2] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂O₄ | [3] |
| Molecular Weight | 228.18 g/mol | |
| Appearance | Solid | |
| CAS Number | 150368-37-9 | [3] |
| Purity | ≥97% | |
| Boiling Point (Predicted) | 369.9 ± 42.0 °C | |
| Flash Point | >110 °C | |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | |
| Vapor Pressure (Predicted) | 1.15E-05 mmHg at 25°C | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [3] |
Handling and Storage Protocols
Receiving and Inspection
Upon receipt of the compound, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled. All personnel handling the container should wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Given the hazardous nature of the compound, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[3]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator.[3]
Storage Conditions
Proper storage is essential to maintain the stability and purity of the compound.
-
Temperature: Store in a cool, dry place.[3]
-
Ventilation: Ensure the storage area is well-ventilated.[3]
-
Container: Keep the container tightly closed when not in use.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid breathing dust, mist, or spray.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
Spill and Waste Disposal
In case of a spill, avoid generating dust. Sweep or shovel the spilled material into an appropriate container for disposal.[3] Dispose of waste material at an approved waste disposal plant.[3]
Experimental Protocols
The following are representative protocols for the use of this compound. These should be adapted based on the specific requirements of your research.
General Protocol for Use in a Chemical Synthesis
This protocol is a general guideline for using this compound as a starting material in a synthetic reaction.
Objective: To serve as a template for the reaction of this compound with another reagent.
Materials:
-
This compound
-
Appropriate solvent
-
Reactants and catalysts as required by the specific synthesis
-
Standard laboratory glassware and equipment
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Set up the reaction apparatus in a chemical fume hood.
-
Charge the reaction vessel with this compound and the chosen solvent.
-
If the reaction is air or moisture sensitive, purge the apparatus with an inert gas.
-
Commence stirring and bring the mixture to the desired reaction temperature.
-
Add the other reactants and catalysts to the reaction mixture as per the specific synthetic procedure.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform the work-up procedure, which may include quenching the reaction, extraction, and washing.
-
Isolate the crude product.
-
Purify the product using a suitable technique such as crystallization or column chromatography.
-
Characterize the purified product using analytical methods (e.g., NMR, IR, Mass Spectrometry).
Protocol for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
Objective: To evaluate the stability of the compound under accelerated and long-term storage conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Analytical instruments for purity assessment (e.g., HPLC, GC)
-
Vials for sample storage
Methodology:
-
Initial Analysis: Perform an initial analysis of a batch of this compound to determine its initial purity and impurity profile.
-
Sample Preparation: Aliquot the compound into several vials.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points for Testing:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analysis: At each time point, remove a sample from each storage condition and analyze for purity and the presence of degradation products using a validated analytical method.
-
Data Evaluation: Compare the results to the initial analysis to determine if any significant changes in purity or impurity levels have occurred. A "significant change" is defined as a failure to meet the established specification for the compound.
Diagrams
Caption: Workflow for the proper handling of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
required personal protective equipment (PPE) for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). Adherence to these guidelines is crucial to mitigate potential health hazards associated with this compound.
Hazard Identification and Health Effects
This compound is classified as a hazardous substance. Based on available safety data sheets, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed or in Contact with Skin: May be harmful if ingested or absorbed through the skin.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]
| Protection Type | Specific PPE Requirement | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | 29 CFR 1910.138 |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield is also recommended. | 29 CFR 1910.133, EN166 |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider additional protective clothing to prevent skin exposure. | Wear suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | 29 CFR 1910.134, EN 149 |
| Foot Protection | Safety shoes | 29 CFR 1910.136 |
Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
3.1. Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and establishing corresponding safety measures.
-
PPE Inspection: Inspect all required PPE for integrity and proper functioning before use.
-
Ventilation Check: Ensure the laboratory fume hood or other ventilated enclosure is functioning correctly.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and emergency eyewash station.
3.2. Handling and Use
-
Work Area: All handling of this compound should be performed within a certified chemical fume hood.
-
Dispensing:
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
-
If transferring the substance, use a spatula and minimize the creation of airborne particles.
-
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Ensure reaction vessels are appropriately clamped and secure.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3.3. Post-Experiment Procedures
-
Decontamination: Clean the work area, equipment, and any contaminated surfaces thoroughly.
-
Waste Disposal: Dispose of all waste materials (including empty containers, contaminated gloves, and weigh boats) in a designated, properly labeled hazardous waste container in accordance with institutional and local regulations.[2]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[1][4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep or shovel into a suitable container for disposal, minimizing dust generation.[1]
Workflow Diagram for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for the Waste Disposal of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and compliant disposal of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). Adherence to these guidelines is critical to mitigate risks to personnel and the environment. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, all waste containing this chemical must be managed as hazardous waste.
Hazard Identification and Safety Precautions
This compound is an aromatic amine containing nitro and fluoro groups. Its primary hazards are summarized in the table below.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust, mist, or spray is generated, wear respiratory protection.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
Protocol 2.1: Waste Segregation
-
Identify Waste Stream: All solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste (e.g., reaction mixtures, solutions) containing this compound must be treated as hazardous waste.
-
Halogenated Organic Waste: Since this compound is a fluorinated compound, it must be segregated as halogenated organic waste .
-
Use Designated Containers:
-
Solid Waste: Collect in a designated, robust, and clearly labeled solid waste container.
-
Liquid Waste: Collect in a chemically compatible, leak-proof container with a secure screw cap.
-
-
Avoid Mixing: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams, such as strong oxidizing agents.
Waste Container Labeling and Storage Protocol
Accurate labeling and proper storage are essential for safety and regulatory compliance.
Protocol 3.1: Labeling and Storage
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound".
-
List all other constituents and their approximate percentages.
-
Indicate the hazards (e.g., "Irritant").
-
-
Storage:
-
Keep waste containers tightly closed when not in use.
-
Store containers in a designated, cool, dry, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.
-
Use secondary containment for liquid waste containers to prevent spills.
-
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory treatment may be a viable alternative for small quantities, but requires careful adherence to safety protocols.
Protocol 4.1: Off-Site Disposal (Recommended)
-
Professional Disposal: The most common and safest disposal method for aromatic amines and halogenated compounds is incineration by a licensed hazardous waste treatment facility.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
Protocol 4.2: In-Laboratory Chemical Degradation (for small quantities, with caution)
Aromatic amines can be degraded through oxidation. This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a fume hood, prepare a solution of the aromatic amine waste in dilute sulfuric acid.
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred mixture. The permanganate will oxidize the aromatic amine.
-
Neutralization and Disposal: After the reaction is complete, the resulting mixture may be neutralized. The final disposal of the treated waste should be in accordance with local regulations.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.
-
In all cases of exposure, seek medical attention.
-
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the disposal of waste containing this compound.
Application Notes and Protocols for First-Aid Measures Following Exposure to Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a chemical intermediate used in laboratory research and the synthesis of pharmaceutical compounds.[1] As with any laboratory chemical, understanding the appropriate first-aid measures in case of accidental exposure is crucial for ensuring personnel safety. This document provides detailed protocols for immediate response to exposure through inhalation, skin contact, eye contact, and ingestion, based on available safety data. Nitroaromatic compounds, as a class, are known for their potential toxicity, and their derivatives can be as or more toxic than the parent compounds.[2] Therefore, prompt and correct first-aid is of paramount importance.
Hazard Identification and Classification
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Section 1: First-Aid Protocols
Immediate action is required in the event of any exposure. The following protocols are designed for immediate application by laboratory personnel.
Inhalation Exposure
Protocol:
-
Immediate Action: Move the affected individual to an area with fresh air at once.[1][3]
-
Positioning: Ensure the person is in a position that is comfortable for breathing.[1]
-
Breathing Assessment:
-
If the individual is breathing, monitor their condition until medical assistance arrives.
-
If breathing has stopped, trained personnel should immediately begin artificial respiration.[1]
-
-
Medical Attention: Seek immediate medical advice or attention.[1]
Skin Contact
Protocol:
-
Immediate Action: Remove any contaminated clothing immediately.
-
Decontamination: Wash the affected skin area with plenty of soap and water.[1]
-
Medical Attention: Get medical advice or attention, especially if skin irritation occurs or persists.[1]
-
Contaminated Clothing: Contaminated clothing must be washed thoroughly before reuse.[1]
Eye Contact
Protocol:
-
Immediate Action: Immediately flush the eyes thoroughly with large amounts of water for at least 15 minutes.[1]
-
Eyelid Manipulation: While rinsing, be sure to occasionally lift the upper and lower eyelids to ensure complete irrigation of the eye surface.
-
Contact Lenses: If the individual is wearing contact lenses, remove them if it is safe and easy to do so, and then continue rinsing.[1]
-
Medical Attention: Seek immediate medical advice or attention.[1]
Ingestion
Protocol:
-
Immediate Action: Do NOT induce vomiting.[1]
-
Consciousness Assessment:
-
Medical Attention: Seek immediate medical advice or attention.[1]
Section 2: Quantitative Data and Handling
Table 1: Summary of Quantitative First-Aid Recommendations
| Exposure Route | Parameter | Value | Reference |
| Eye Contact | Minimum Flushing Time | 15 minutes | [1] |
Handling and Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following handling procedures and personal protective equipment are mandatory when working with this compound:
-
Ventilation: Use only in a well-ventilated area or outdoors.[1]
-
Eye Protection: Wear chemical safety goggles or glasses. A face shield may also be appropriate.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling.[1]
Section 3: Experimental Workflow and Diagrams
First-Aid Response Workflow
The following diagram illustrates the logical workflow for first-aid measures following exposure to this compound.
Caption: First-aid workflow for exposure to this compound.
Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. It is not a substitute for professional medical advice. In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS) for the substance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: acetylation of the amino group of ethyl 2-amino-6-fluorobenzoate, followed by regioselective nitration and subsequent deprotection.
Problem 1: Low Yield of Acetylated Intermediate (Ethyl 2-acetamido-6-fluorobenzoate)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure complete dissolution of the starting material, ethyl 2-amino-6-fluorobenzoate, in glacial acetic acid. Gentle warming may be required. - Use a slight excess (1.2 equivalents) of acetic anhydride. - Increase the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Hydrolysis of the ester | - Use anhydrous reagents and solvents to prevent hydrolysis of the ethyl ester functionality. |
| Loss of product during workup | - Ensure the reaction mixture is poured into ice-cold water to induce rapid precipitation of the acetylated product. - Wash the collected precipitate thoroughly with cold deionized water to remove impurities without dissolving the product. |
Problem 2: Poor Regioselectivity and Low Yield during Nitration
| Potential Cause | Suggested Solution |
| Formation of undesired nitro isomers | - The acetamido group is crucial for directing the nitration to the 3-position. Ensure the acetylation in the previous step was successful. - Maintain a low reaction temperature (below 10°C) during the addition of the nitrating mixture to enhance regioselectivity.[1] |
| Incomplete nitration | - Use a pre-cooled, freshly prepared nitrating mixture (concentrated nitric acid in concentrated sulfuric acid). - Ensure slow, dropwise addition of the nitrating mixture to the solution of the acetylated intermediate in concentrated sulfuric acid to maintain temperature control. - Allow for a sufficient reaction time (e.g., 2 hours) in the ice bath after the addition is complete.[1] |
| Degradation of starting material | - Avoid excessive heating. The nitration reaction is highly exothermic and must be carefully controlled. |
Problem 3: Incomplete Deprotection of the Acetyl Group
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis | - Ensure complete dissolution of the nitrated intermediate in the hydrolysis medium (e.g., 10% NaOH solution). - Increase the reflux time for the hydrolysis reaction, monitoring by TLC until the starting material is consumed.[1] |
| Degradation of the final product | - While heating is necessary for hydrolysis, prolonged exposure to strong acid or base at high temperatures can lead to degradation. Optimize the reaction time. |
| Product loss during workup | - Carefully acidify the cooled reaction mixture to the appropriate pH (3-4) to precipitate the final product.[1] - Collect the precipitated solid by vacuum filtration and wash with cold water. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield of the desired product?
A1: The most critical step is the regioselective nitration. The protection of the amino group as an acetamide is essential to direct the incoming nitro group to the desired 3-position and prevent the formation of other isomers.[1] Careful control of the reaction temperature during nitration is also paramount for maximizing the yield of the correct isomer.
Q2: Can I use a different protecting group for the amino functionality?
A2: Yes, other protecting groups can be used. For instance, a formyl group has been successfully employed in the nitration of similar substrates to achieve high regioselectivity. The choice of protecting group will depend on the specific reaction conditions and the ease of its subsequent removal.
Q3: My overall yield is still low after optimizing each step. What else can I consider?
A3: If the stepwise yield is consistently low, consider an alternative synthetic route. One such alternative is the esterification of 2-amino-6-fluoro-3-nitrobenzoic acid. If a high-yield synthesis for this carboxylic acid is available, a Fischer-Speier esterification using ethanol and an acid catalyst could provide a more efficient pathway to the final product.
Q4: How can I purify the final product, this compound?
A4: The crude product obtained after precipitation can be purified by recrystallization. A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a product of high purity. Column chromatography can also be employed for further purification if necessary.
Q5: What are the key safety precautions to take during this synthesis?
A5: This synthesis involves the use of strong acids (sulfuric and nitric acid) and flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.
Experimental Protocols
Protocol 1: Synthesis via Protection-Nitration-Deprotection
Step 1: Acetylation of Ethyl 2-amino-6-fluorobenzoate
-
Dissolve ethyl 2-amino-6-fluorobenzoate (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield ethyl 2-acetamido-6-fluorobenzoate.
Step 2: Nitration of Ethyl 2-acetamido-6-fluorobenzoate
-
In a flask, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly add the dried ethyl 2-acetamido-6-fluorobenzoate from the previous step, keeping the temperature below 5°C.
-
In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the acetylated compound, maintaining the temperature below 10°C.[1]
-
Stir the reaction mixture in the ice bath for an additional 2 hours.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with ice-cold water to obtain ethyl 2-acetamido-6-fluoro-3-nitrobenzoate.
Step 3: Deprotection of the Acetyl Group
-
Suspend the crude ethyl 2-acetamido-6-fluoro-3-nitrobenzoate in a 10% sodium hydroxide solution.
-
Heat the mixture to reflux for 1.5-2 hours, or until the solid dissolves completely.[1]
-
Cool the solution in an ice bath.
-
Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of 3-4.[1]
-
Collect the precipitated yellow-orange solid of this compound by vacuum filtration.
-
Wash the product with cold water and dry.
Protocol 2: Synthesis via Esterification
-
Suspend 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Yields for the Protection-Nitration-Deprotection Route
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-acetamido-6-fluorobenzoate | Ethyl 2-amino-6-fluorobenzoate | Acetic anhydride, Acetic acid | Reflux | 1 | ~90 |
| 2 | Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate | Ethyl 2-acetamido-6-fluorobenzoate | Conc. HNO₃, Conc. H₂SO₄ | < 10 | 2 | ~75 |
| 3 | This compound | Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate | 10% NaOH, Conc. HCl | Reflux | 2 | ~85 |
| Overall | This compound | Ethyl 2-amino-6-fluorobenzoate | ~57 |
Table 2: Hypothetical Yields for the Esterification Route
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-amino-6-fluoro-3-nitrobenzoic acid | Ethanol, Conc. H₂SO₄ | Reflux | 4-6 | ~80 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A widely employed and effective strategy involves a three-step sequence starting from Ethyl 2-amino-6-fluorobenzoate. This method is preferred to mitigate side reactions and control regioselectivity. The key stages are:
-
Protection of the Amino Group: The highly activating amino group is first protected, typically via acetylation, to prevent oxidation by the nitrating agent and to direct the regioselectivity of the subsequent step.
-
Nitration: The protected intermediate, Ethyl 2-(acetylamino)-6-fluorobenzoate, is then nitrated using a mixed acid solution (concentrated nitric and sulfuric acids) under controlled temperature conditions.
-
Deprotection: The acetyl protecting group is subsequently removed by hydrolysis to yield the final product, this compound.
Q2: Why is direct nitration of Ethyl 2-amino-6-fluorobenzoate not recommended?
A2: Direct nitration of aromatics with a free amino group is generally problematic. The amino group is a powerful activating group, making the ring highly susceptible to oxidation by nitric acid, which can lead to the formation of complex, often colored, byproducts and a low yield of the desired nitro compound. Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium (-NH3+) group, which is a meta-director. This can lead to a mixture of isomers that are difficult to separate.
Q3: What are the primary byproducts to expect during this synthesis?
A3: Byproducts can arise from several sources, including incomplete reactions, side reactions, and the formation of isomers. The most common byproducts include:
-
Isomeric Nitro Compounds: Due to the directing effects of the substituents on the aromatic ring, isomers with the nitro group at different positions may be formed.
-
Unreacted Starting Material or Intermediates: Incomplete acetylation, nitration, or deprotection can lead to the presence of the starting materials or intermediates in the final product.
-
Oxidation Byproducts: If the amino group is not fully protected, it can be oxidized by the nitrating agent, resulting in colored impurities.
-
Hydrolysis Products: The ethyl ester group may be partially or fully hydrolyzed to the corresponding carboxylic acid, especially during the deprotection step if conditions are not carefully controlled.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. By comparing the spots of the reaction mixture with those of the starting material and the expected product, you can determine when the reaction is complete. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction in one or more steps.- Formation of significant amounts of byproducts.- Loss of product during work-up and purification. | - Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize byproduct formation.- Ensure efficient extraction and careful purification to minimize product loss. |
| Product is a dark, oily substance instead of a solid | - Presence of significant amounts of colored oxidation byproducts.- Incomplete removal of acidic residues from the nitration step. | - Ensure complete protection of the amino group before nitration.- Perform the nitration at a low temperature to minimize oxidation.- Thoroughly wash the crude product to remove all acidic impurities. Recrystallization or column chromatography may be necessary. |
| Presence of multiple spots on TLC after purification | - Formation of isomeric byproducts.- Incomplete deprotection. | - Optimize the nitration conditions to improve regioselectivity.- Ensure the deprotection step goes to completion by monitoring with TLC.- Employ column chromatography for the separation of isomers if recrystallization is ineffective. |
| Product has a lower than expected melting point | - Presence of impurities, such as starting materials, intermediates, or byproducts. | - Re-purify the product using recrystallization from a suitable solvent or by column chromatography. |
| FTIR or NMR spectrum shows the presence of a carboxylic acid | - Hydrolysis of the ethyl ester group during the deprotection step. | - Use milder deprotection conditions (e.g., lower temperature, shorter reaction time, or a different acid/base).- Re-esterify the final product if necessary. |
Experimental Protocols
Step 1: Acetylation of Ethyl 2-amino-6-fluorobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-amino-6-fluorobenzoate in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain Ethyl 2-(acetylamino)-6-fluorobenzoate.
Step 2: Nitration of Ethyl 2-(acetylamino)-6-fluorobenzoate
-
In a flask cooled in an ice-salt bath, slowly add Ethyl 2-(acetylamino)-6-fluorobenzoate to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude Ethyl 2-(acetylamino)-6-fluoro-3-nitrobenzoate.
Step 3: Deprotection of Ethyl 2-(acetylamino)-6-fluoro-3-nitrobenzoate
-
Suspend the crude nitrated product in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H2SO4).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Potential Isomeric Byproducts in the Nitration Step
| Byproduct Name | Structure | Rationale for Formation |
| Ethyl 2-(acetylamino)-6-fluoro-5-nitrobenzoate | Isomer with nitro group para to the acetylamino group | The acetylamino group is a strong ortho-, para-director. |
| Ethyl 2-(acetylamino)-6-fluoro-4-nitrobenzoate | Isomer with nitro group para to the fluorine atom | The fluorine atom is an ortho-, para-director. |
| Ethyl 2-(acetylamino)-6-fluoro-x-nitrobenzoate | Other isomers | Possible due to the complex interplay of directing effects. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. Common strategies include the nitration of a corresponding ethyl 2-amino-6-fluorobenzoate precursor or the selective reduction of an ethyl 2,6-difluoro-3-nitrobenzoate derivative followed by amination. The key steps generally involve electrophilic nitration, and potentially nucleophilic aromatic substitution for the introduction of the fluorine or amino group. Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
Q2: What are the primary challenges in the nitration step?
A2: The main challenges during the nitration of the aromatic ring include:
-
Regioselectivity: The directing effects of the existing amino, fluoro, and ester groups can lead to the formation of multiple nitro-isomers, complicating the purification process.
-
Over-nitration: The reaction conditions must be carefully controlled to prevent the introduction of more than one nitro group onto the aromatic ring.
-
Reaction runaway: Nitration reactions are often highly exothermic and require strict temperature control to prevent dangerous and uncontrolled reactions.
Q3: How can I selectively reduce the nitro group in the presence of the ester group?
A3: The selective reduction of a nitro group without affecting the ethyl ester is a critical and often challenging step. The choice of reducing agent is paramount. Catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) can sometimes be employed under controlled conditions. However, other reducible functional groups may also be affected. Alternative methods using reagents like tin(II) chloride (SnCl2) or iron powder in acidic media are often preferred for their chemoselectivity towards the nitro group.
Q4: What are the common difficulties encountered during the purification of the final product?
A4: Purification of this compound can be challenging due to:
-
Presence of isomers: The synthesis can yield regioisomers that have very similar physical properties to the desired product, making separation by standard techniques like recrystallization or column chromatography difficult.
-
Residual starting materials and reagents: Incomplete reactions or excess reagents can co-elute with the product.
-
Product instability: The product may be sensitive to certain purification conditions, such as high temperatures or extreme pH.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time, temperature (with caution), or the amount of a key reagent. |
| Side reactions | The formation of byproducts, such as over-nitrated compounds or isomers, can significantly reduce the yield of the desired product. Optimize reaction conditions (e.g., temperature, reaction time, order of reagent addition) to minimize side reactions. A lower temperature during nitration can often improve selectivity. |
| Product loss during workup and purification | Ensure efficient extraction of the product from the reaction mixture by selecting an appropriate solvent and performing multiple extractions. During purification by column chromatography, choose a solvent system that provides good separation between the product and impurities. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Decomposition of starting material or product | The starting materials or the product may be unstable under the reaction or purification conditions. Consider using milder reaction conditions or protecting sensitive functional groups. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of closely related isomers | Optimize the reaction conditions to improve the regioselectivity of the synthesis. If isomers are still formed, consider using a high-resolution purification technique such as preparative HPLC. Alternatively, derivatization of the mixture to separate the isomers followed by deprotection might be an option. |
| Oily product that does not crystallize | The product may be impure. Attempt to purify further using column chromatography. If the product is pure but still an oil, try co-distillation with a non-polar solvent to remove residual volatile impurities. Seeding the oil with a small crystal of the pure compound (if available) can sometimes induce crystallization. |
| Product streaks on TLC plate | This could indicate that the compound is acidic or basic and is interacting with the silica gel. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. |
| Inseparable impurities | If an impurity cannot be removed by standard techniques, consider if it is a result of a reversible side reaction. It might be possible to remove it by chemical means (e.g., a specific wash or reaction). Alternatively, a different synthetic route that avoids the formation of this impurity may be necessary. |
Experimental Protocols
Step 1: Nitration of Ethyl 2-amino-6-fluorobenzoate (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Ethyl 2-amino-6-fluorobenzoate in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the product precipitates.
-
Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.
Step 2: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables provide hypothetical quantitative data for the synthesis of this compound. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Hypothetical Reaction Conditions for Nitration
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Ethyl 2-amino-6-fluorobenzoate | Ethyl 2-amino-6-fluorobenzoate | Ethyl 2-amino-6-fluorobenzoate |
| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃/H₂SO₄ | Fuming HNO₃ |
| Temperature (°C) | 0 - 5 | 10 - 15 | -10 - 0 |
| Reaction Time (h) | 2 | 2 | 3 |
| Hypothetical Yield (%) | 65 | 50 | 75 |
| Purity (by HPLC, %) | 90 | 85 | 95 |
Table 2: Hypothetical Purification Methods and Outcomes
| Method | Solvent/Eluent | Hypothetical Recovery (%) | Final Purity (by HPLC, %) |
| Recrystallization | Ethanol/Water | 80 | 98 |
| Column Chromatography | Hexane:Ethyl Acetate (4:1) | 70 | >99 |
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
This technical support guide is intended to be a starting point for researchers. The synthesis of complex organic molecules often requires careful optimization of reaction conditions. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
Technical Support Center: Optimizing Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Decomposition of the starting material or product. | The nitration of aromatic amines can be highly exothermic. Ensure the reaction temperature is strictly controlled, especially during the addition of the nitrating agent. | |
| Ineffective nitrating agent. | Use a freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄). Ensure all reagents and solvents are anhydrous, as water can deactivate the nitronium ion. | |
| Formation of Multiple Products (Isomers) | The amino group is a strong activating group, leading to substitution at multiple positions. | Protect the amino group as an acetamide before nitration. This moderates its activating effect and directs nitration primarily to the para position relative to the amino group. The fluorine atom also influences regioselectivity. |
| Over-nitration (dinitrated or trinitrated products). | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize the formation of multiple nitro-substituted products. | |
| Dark Brown or Black Reaction Mixture | Oxidation of the aniline derivative by the strong oxidizing nitrating agent. | Protect the amino group prior to nitration. Add the nitrating agent slowly and maintain a low temperature throughout the addition. |
| Difficulty in Product Purification | The product and byproducts (isomers) have similar polarities. | Utilize column chromatography with a carefully selected eluent system to separate the isomers. Recrystallization from a suitable solvent system can also be effective for purification. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography. If the purified product is still an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach is the electrophilic aromatic substitution (nitration) of a suitable precursor, such as Ethyl 2-amino-6-fluorobenzoate. Due to the high reactivity of the amino group, it is often necessary to protect it as an amide (e.g., acetamide) before the nitration step to control the reaction and improve the regioselectivity. After nitration, the protecting group is removed by hydrolysis to yield the final product.
Q2: Why is it necessary to protect the amino group before nitration?
A2: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, which can lead to several complications during nitration. Direct nitration of anilines can result in oxidation of the aromatic ring, leading to the formation of tar-like byproducts.[1][2] Furthermore, the amino group can be protonated in the acidic nitrating medium to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[3][4] This can lead to a mixture of ortho, meta, and para isomers, making purification difficult. Protecting the amino group as an acetamide (-NHCOCH₃) moderates its activating effect and sterically hinders the ortho positions, favoring the formation of the desired para-nitro product.[2][5]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The critical parameters to control are:
-
Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and decomposition of the starting material and product.
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of the substrate to maintain control over the reaction temperature.
-
Stoichiometry: Using a precise stoichiometric amount of the nitrating agent is important to avoid the formation of di- and tri-nitrated byproducts.
-
Anhydrous Conditions: The presence of water can quench the nitronium ion (NO₂⁺), the active electrophile in the reaction, thus reducing the reaction efficiency. Therefore, using dry glassware and anhydrous reagents and solvents is recommended.
Q4: How can I purify the final product?
A4: Purification of this compound can be challenging due to the potential presence of isomeric byproducts with similar physical properties. Common purification techniques include:
-
Column Chromatography: This is often the most effective method for separating regioisomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be used to improve purity.
Experimental Protocols
The following is a suggested experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of substituted anilines.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve Ethyl 2-amino-6-fluorobenzoate in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) for a specified time, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the acetylated product.
-
Filter the solid, wash with water, and dry to obtain Ethyl 2-acetamido-6-fluorobenzoate.
Step 2: Nitration of the Protected Amine
-
To a flask containing concentrated sulfuric acid, cool it to 0 °C in an ice-salt bath.
-
Slowly add the Ethyl 2-acetamido-6-fluorobenzoate in portions, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for a few hours, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
The solid nitro product will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reflux the dried nitro-acetamide intermediate with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Nitration Reaction Conditions (Based on Analogous Reactions)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 0-5 °C | 10-15 °C | Room Temperature | Lower temperatures favor higher regioselectivity and minimize side reactions. |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃ | Acyl nitrate | HNO₃/H₂SO₄ is the most common and effective nitrating agent for deactivated rings. |
| Solvent | Sulfuric Acid | Acetic Anhydride | Dichloromethane | Sulfuric acid acts as both a solvent and a catalyst. |
| Reaction Time | 1-2 hours | 3-4 hours | > 4 hours | Reaction time should be optimized by monitoring with TLC to ensure complete conversion without product degradation. |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This guide provides troubleshooting advice and detailed protocols for overcoming common purification challenges encountered with Ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses include:
-
Starting materials: Unreacted precursors used in the fluorination, nitration, or amination steps.
-
Positional isomers: Isomers with the nitro group at a different position on the benzene ring may form during nitration.
-
Hydrolyzed product: 2-amino-6-fluoro-3-nitrobenzoic acid, resulting from the hydrolysis of the ethyl ester.
-
Over-nitrated or di-nitrated products: Compounds with more than one nitro group.
-
Residual solvents: Solvents used in the reaction or initial work-up.
Q2: My purified product is yellow. Is this normal?
A2: A pale yellow color is often reported for aminonitrobenzoate compounds. However, a dark yellow, orange, or brown color may indicate the presence of impurities. Further purification may be necessary if a colorless or very pale yellow product is required.
Q3: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A3: Both methods can be effective.
-
Recrystallization is often faster and more economical for removing minor, structurally different impurities if a suitable solvent is found.
-
Column chromatography is more powerful for separating compounds with similar polarities, such as positional isomers, but is more time-consuming and uses larger volumes of solvent.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry (MS) can confirm the structure and identify any impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Q: I am attempting to recrystallize my crude product, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Add more solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent until the oil fully dissolves.
-
Use a different solvent system: The chosen solvent may be too poor for your compound. Try a more polar single solvent or a binary solvent system. Good starting points for aminonitrobenzoates include ethanol, ethyl acetate, or mixtures of hexane/ethyl acetate.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals over oil.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line. This can provide a surface for nucleation and induce crystallization.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Issue 2: Poor Separation or Streaking on Silica Gel Column Chromatography
Q: I am trying to purify my compound using silica gel chromatography, but I am getting poor separation from impurities, or my compound is streaking down the column.
A: Poor separation can result from an inappropriate solvent system or interactions between the compound and the silica gel.
Troubleshooting Steps:
-
Optimize the mobile phase:
-
If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the compound moves with the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
-
Aim for an Rf value of 0.2-0.4 for the best separation.
-
-
Address Streaking: Streaking can be caused by the acidic nature of silica gel interacting with the basic amino group.
-
Add a basic modifier: Add a small amount of triethylamine (~0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel column.
-
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
Data Presentation
The following tables present hypothetical data for typical purification outcomes for this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Post-Recrystallization) |
| Ethanol | High | Moderate | Yes | ~98% |
| Isopropanol | High | Low | Yes | >99% |
| Ethyl Acetate | High | High | No | - |
| Hexane/Ethyl Acetate (4:1) | Moderate | Low | Yes | ~97% |
| Water | Low | Low | No | - |
Table 2: Column Chromatography Performance
| Stationary Phase | Mobile Phase (v/v) | Rf of Product | Purity (Post-Column) | Recovery |
| Silica Gel | Hexane/Ethyl Acetate (3:1) | 0.35 | >99% | ~85% |
| Silica Gel | Dichloromethane | 0.50 | ~95% (co-elution) | ~90% |
| Alumina (Neutral) | Hexane/Ethyl Acetate (4:1) | 0.40 | >99% | ~80% |
| Reverse Phase (C18) | Acetonitrile/Water (1:1) | 0.60 | >99% | ~90% |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (near boiling) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears, indicating the start of crystallization, let it stand undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to Hexane/Ethyl Acetate 4:1, then 3:1) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Recrystallization
strategies to prevent the degradation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Ethyl 2-amino-6-fluoro-3-nitrobenzoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For extended storage, maintaining a temperature at or below room temperature is advisable. The compound should be protected from exposure to light and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, which would yield 2-amino-6-fluoro-3-nitrobenzoic acid and ethanol.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming Ethyl 2,3-diamino-6-fluorobenzoate. This can be initiated by certain metals or reducing agents.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with strong acids or bases should also be avoided to prevent hydrolysis of the ester.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods can separate the parent compound from its potential degradation products, allowing for quantification of its purity. A change in the physical appearance of the compound, such as a color change, may also indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis. | Hydrolysis of the ethyl ester. | - Ensure all solvents and reagents used are anhydrous and free of acidic or basic contaminants. - Check the pH of your reaction mixture or solution; buffer if necessary to maintain a neutral pH. |
| Reduction of the nitro group. | - Avoid using metal spatulas or containers that could catalyze reduction. - Ensure the compound is not stored in the presence of reducing agents. | |
| Photodegradation. | - Protect the compound from light by using amber vials or storing it in the dark. - If used in a photosensitive reaction, minimize exposure time to light sources. | |
| Change in color of the solid compound (e.g., darkening). | General decomposition. | - Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place. - Test the purity of the material using a suitable analytical method. |
| Poor solubility or unexpected reaction outcomes. | Formation of the less soluble carboxylic acid due to hydrolysis. | - Confirm the identity and purity of your starting material before use. - If hydrolysis is suspected, an acidic workup can be used to isolate the carboxylic acid for confirmation. |
Data on Stability
| Condition | Parameter | Time Point | % Degradation (Hypothetical) | Primary Degradant (Hypothetical) |
| 25°C / 60% RH (Long-term) | Purity | 6 months | < 0.5% | 2-amino-6-fluoro-3-nitrobenzoic acid |
| 12 months | < 1.0% | 2-amino-6-fluoro-3-nitrobenzoic acid | ||
| 40°C / 75% RH (Accelerated) | Purity | 3 months | 1.5% | 2-amino-6-fluoro-3-nitrobenzoic acid |
| 6 months | 3.2% | 2-amino-6-fluoro-3-nitrobenzoic acid | ||
| Aqueous Solution (pH 5) | Purity | 24 hours | < 0.1% | - |
| Aqueous Solution (pH 9) | Purity | 24 hours | 2.5% | 2-amino-6-fluoro-3-nitrobenzoic acid |
| UV Light Exposure (254 nm) | Purity | 8 hours | 5.0% | Various photoproducts |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile) and then dilute with the respective buffer solution to a final known concentration.
-
Incubation: Store the prepared solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point for each pH condition.
Protocol for Assessing Photostability
This protocol is designed to assess the stability of this compound upon exposure to light.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Exposure: Place the solution in a photostability chamber and expose it to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Withdraw aliquots from both the exposed and control samples at specific time intervals.
-
Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining.
-
Data Evaluation: Compare the results from the exposed sample to the control sample to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a multi-step process. It begins with a suitable benzoic acid derivative that undergoes a sequence of reactions, including nitration, fluorination, and amination, to form the key intermediate, 2-amino-6-fluoro-3-nitrobenzoic acid.[1] This intermediate is then esterified, commonly via a Fischer esterification reaction with ethanol, to yield the final product.
Q2: Why is an acid catalyst necessary in the final esterification step?
A2: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for the Fischer esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carboxylic acid more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
Q3: Can the amino group on the benzene ring interfere with the Fischer esterification?
A3: Yes, the basic amino group can be protonated by the strong acid catalyst. This acid-base reaction can consume the catalyst, rendering it ineffective for the esterification. To counteract this, a stoichiometric amount of the acid catalyst is often required to ensure enough acid is available to protonate the carboxylic acid's carbonyl group.
Q4: How can I drive the Fischer esterification reaction to completion?
A4: The Fischer esterification is a reversible reaction. To shift the equilibrium towards the product (the ester), a large excess of one of the reactants, typically ethanol, is used.[2] Another effective method is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[2][3]
Q5: What are some common side reactions to be aware of during the synthesis?
A5: During the synthesis of the precursor, incomplete or non-regioselective nitration and fluorination can lead to isomeric impurities. In the final esterification step, potential side reactions include N-acylation, where the amino group of one molecule attacks the activated carboxylic acid of another, leading to amide formation. At high temperatures, the alcohol can also undergo self-condensation to form a dialkyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient catalyst. | Increase the amount of acid catalyst to a stoichiometric quantity to compensate for the protonation of the amino group. |
| Reaction has not reached equilibrium. | Increase the reaction time and/or temperature (while monitoring for side reactions). Use a large excess of ethanol.[2] | |
| Water present in the reaction mixture is hydrolyzing the ester product. | Ensure all reagents and glassware are dry. Use a method to remove water as it is formed (e.g., Dean-Stark trap).[2][3] | |
| Formation of Tar-like Byproducts | Localized overheating or prolonged reaction times at high temperatures. | Ensure uniform heating and stirring. Monitor the reaction progress and avoid unnecessarily long reaction times. |
| Product is an Oil or has a Low Melting Point | Presence of unreacted starting materials or byproducts. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Unexpected Peaks in NMR or IR Spectra | Presence of N-acylation byproduct (amide). | Look for characteristic amide peaks in the IR spectrum (around 1650 cm⁻¹). Use a larger excess of ethanol and avoid excessively high temperatures to favor esterification over amidation. |
| Presence of ether byproduct. | This is more likely at very high temperatures. Carefully control the reaction temperature. | |
| Presence of unreacted 2-amino-6-fluoro-3-nitrobenzoic acid. | Indicates an incomplete reaction. See "Low or No Product Yield" section. |
Experimental Protocols
Synthesis of 2-amino-6-fluoro-3-nitrobenzoic acid (Precursor)
The synthesis of the precursor involves multiple steps, and the exact protocol can vary. A general approach involves the nitration of a fluoro-aminobenzoic acid derivative. It is critical to control the regioselectivity of the nitration to obtain the desired isomer.[1] The introduction of the fluorine and amino groups can also be achieved through various methods described in the organic chemistry literature.[1]
A representative procedure for the synthesis of a similar compound, 2-amino-3-fluorobenzoic acid, involves the hydrolysis of 7-fluoroisatin.[4] While not identical, this illustrates the complexity of synthesizing substituted anthranilic acids.
Purification of the Precursor: The crude 2-amino-6-fluoro-3-nitrobenzoic acid can be purified by recrystallization. A common procedure for similar compounds involves dissolving the crude product in a basic aqueous solution, treating with charcoal to remove colored impurities, followed by acidification to precipitate the purified acid.[4]
Fischer Esterification of 2-amino-6-fluoro-3-nitrobenzoic acid
This protocol is a general guideline for the Fischer esterification of an aminobenzoic acid.
Materials:
-
2-amino-6-fluoro-3-nitrobenzoic acid
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-fluoro-3-nitrobenzoic acid in a large excess of absolute ethanol.
-
Carefully add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring. The mixture may warm up.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
The crude this compound will precipitate out of the solution. If it oils out, extraction with a suitable organic solvent like ethyl acetate is necessary.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
If extraction was performed, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). A patent for a similar, non-fluorinated compound, reports a yield of 99% for the deprotection step to the final product.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
minimizing side reactions during Ethyl 2-amino-6-fluoro-3-nitrobenzoate synthesis
Technical Support Center: Synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenge lies in the nitration of the aromatic ring containing a strongly activating and basic amino (-NH₂) group. Direct nitration is often problematic for two main reasons:
-
High Reactivity: The -NH₂ group is a powerful activating group, making the benzene ring highly susceptible to electrophilic attack. This can lead to oxidation by the strong nitric acid, resulting in the formation of dark, tar-like substances instead of the desired product.[1][2]
-
Protonation: In the strongly acidic conditions of the nitrating mixture (HNO₃/H₂SO₄), the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-director, which can lead to the formation of a complex mixture of unwanted isomers.[1]
Q2: What is the most effective strategy to prevent side reactions during nitration?
The most reliable strategy is to temporarily protect the amino group before nitration.[1] Acetylation is a common and effective method, converting the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃) by reacting it with acetic anhydride. This protected group is still an ortho, para- director but is significantly less susceptible to oxidation and protonation, leading to a cleaner reaction and a higher yield of the desired product.[1][3][4] After nitration, the acetyl group is easily removed via hydrolysis.
Q3: What are the expected side products in this synthesis?
Without proper protection of the amino group, several side products can form:
-
Oxidation Products: Dark, polymeric, tar-like substances resulting from the oxidation of the electron-rich aniline ring by nitric acid.[1]
-
Dinitro Compounds: The highly activated ring may undergo multiple nitrations.[2]
-
Positional Isomers: Due to the partial protonation of the amino group, nitration can occur at positions meta to the amino group, leading to a mixture of isomers.
-
Hydrolysis Product: The acidic reaction conditions can potentially hydrolyze the ethyl ester to the corresponding carboxylic acid (2-amino-6-fluoro-3-nitrobenzoic acid).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turned dark brown/black and formed a tar-like substance. | Oxidation of the unprotected amino group by nitric acid.[1] Reaction temperature was too high. | Primary Solution: Restart the synthesis and protect the amino group via acetylation before nitration. Secondary Solution: Ensure strict temperature control, maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. |
| Low yield of the desired product. | - Incomplete reaction. - Formation of multiple side products (oxidation, isomers). - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Employ the amino-protection strategy to minimize side product formation.[1][3] - Optimize purification conditions (e.g., solvent system for column chromatography). |
| TLC analysis shows multiple spots. | The spots likely correspond to the starting material, desired product, dinitrated products, and positional isomers. | - Use the amino-protection strategy for a cleaner reaction profile. - Isolate the desired product using column chromatography. - Characterize the major spots by NMR or LC-MS to identify the impurities. |
| Product is the carboxylic acid instead of the ethyl ester. | Hydrolysis of the ester group during nitration or the deprotection step (if using harsh acidic or basic conditions). | - Use milder conditions for the deprotection of the amino group. - Alternatively, perform the esterification as the final step after the nitration and deprotection of 2-amino-6-fluoro-3-nitrobenzoic acid. |
Experimental Protocols
Protocol 1: Recommended Synthesis via Amino Group Protection
This protocol involves three main stages: protection, nitration, and deprotection.
Step 1: Acetylation (Protection) of Ethyl 2-amino-6-fluorobenzoate
-
Dissolve Ethyl 2-amino-6-fluorobenzoate (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction to completion by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, Ethyl 2-acetamido-6-fluorobenzoate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nitration of Ethyl 2-acetamido-6-fluorobenzoate
-
Add the dried Ethyl 2-acetamido-6-fluorobenzoate (1 equivalent) to concentrated sulfuric acid at 0 °C, stirring until fully dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 5-10 °C.
-
Stir the reaction at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The product, Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate, will precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis (Deprotection) of Ethyl 2-acetamido-6-fluoro-3-nitrobenzoate
-
Suspend the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until TLC indicates the complete removal of the acetyl group.
-
Cool the solution and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visual Guides
Diagram 1: Recommended Synthesis Workflow
Caption: Recommended workflow for synthesizing this compound.
Diagram 2: Potential Side Reaction Pathways from Direct Nitration
Caption: Common side reactions encountered during the direct nitration of the starting material.
Diagram 3: Troubleshooting Logic for a Failed Reaction
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
Technical Support Center: Ethyl 2-amino-6-fluoro-3-nitrobenzoate Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis, which typically involves the nitration of an ethyl aminofluorobenzoate precursor. Key sources include:
-
Isomeric Byproducts: The nitration of aromatic compounds can lead to the formation of constitutional isomers. Depending on the starting material, the nitro group may be introduced at different positions on the benzene ring.
-
Dinitro Compounds: Over-nitration can occur if the reaction conditions, particularly temperature, are not carefully controlled, leading to the introduction of a second nitro group.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual starting materials in the crude product.
-
Side Reactions: The presence of reactive functional groups can lead to other side reactions, generating additional impurities.
-
Residual Acids: Inadequate neutralization after the nitration step can leave residual nitric and sulfuric acids.[2]
Q2: My crude product is a dark, oily substance instead of a solid. What could be the issue?
A2: The formation of an oily product can be attributed to several factors:
-
High Impurity Levels: A significant presence of impurities, particularly isomeric byproducts, can lower the melting point of the mixture, resulting in an oil.
-
Residual Solvent: Incomplete removal of reaction solvents or extraction solvents can lead to an oily consistency.
-
Excessive Reaction Temperature: Running the nitration at a temperature that is too high can promote the formation of side products and decomposition, contributing to an oily product.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying the crude product are recrystallization and column chromatography.
-
Recrystallization: This is often the first method to try for removing minor impurities. The choice of solvent is crucial for effective purification.[1]
-
Column Chromatography: For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase.[3][4]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the separation efficiency and identify the fractions containing the pure product.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product | Incomplete nitration reaction. | Ensure the nitrating agent is added slowly and at a low temperature to control the reaction.[1] Extend the reaction time or slightly increase the temperature towards the end of the reaction, monitoring by TLC. |
| Loss of product during work-up. | Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. Use cold solvents for washing to reduce product loss.[1] | |
| Significant loss of product during recrystallization | The chosen solvent is too good at dissolving the product at room temperature. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] Perform a small-scale solvent screen to identify the optimal solvent or solvent mixture. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to redissolve any crystals that form. |
Persistent Impurities After Purification
| Symptom | Possible Cause | Suggested Solution |
| Isomeric impurities remain after recrystallization | Isomers often have very similar solubilities, making separation by recrystallization difficult. | Employ column chromatography for separation. A phenyl-hexyl column may provide better separation for aromatic isomers due to π-π interactions.[5] Consider using a gradient elution method. |
| Colored impurities persist | These may be polymeric byproducts or highly conjugated species. | Consider treating the crude product with activated charcoal during recrystallization to adsorb colored impurities. Ensure this is done in the hot solution before cooling. |
| Broad melting point range after purification | Indicates the presence of remaining impurities. | If recrystallization was performed, try a different solvent system. If column chromatography was used, optimize the mobile phase composition for better separation. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Based on general principles for similar compounds, ethanol or a mixture of ethyl acetate and hexane are good starting points for solvent screening.[1][6] The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Purification
-
Stationary Phase and Column Packing: Silica gel is a common stationary phase for the purification of polar aromatic compounds.[3][4] The column can be packed using a wet slurry method to ensure a homogenous packing, which is crucial for good separation.[7]
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio can be determined by running preliminary TLC plates. For aromatic nitro compounds, using methanol in the mobile phase can enhance separation on certain stationary phases.[5]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Purity and Yield Data
| Stage | Method | Purity (Illustrative) | Yield (Illustrative) |
| Crude Product | Synthesis | 80-85% | 70-80% |
| After Recrystallization | Single Solvent | 95-97% | 50-60% (relative to crude) |
| After Column Chromatography | Isocratic Elution | >98% | 70-80% (relative to crude) |
| After Column Chromatography | Gradient Elution | >99% | 65-75% (relative to crude) |
Note: The data in this table is for illustrative purposes to demonstrate potential outcomes and should not be considered as guaranteed experimental results.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. agilent.com [agilent.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Validation & Comparative
comparison of different synthetic methods for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals. The strategic introduction of the amino, fluoro, and nitro groups onto the benzoate scaffold is crucial for its utility as a building block. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of this compound, offering insights into their respective advantages and challenges. The data presented is compiled from established chemical literature and adapted for the specific target molecule.
Comparative Analysis of Synthetic Methods
Two primary routes for the synthesis of this compound are presented:
-
Method 1: Late-Stage Amination. This approach involves the initial synthesis of a difluoro-nitrobenzoate intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group.
-
Method 2: Esterification of a Pre-functionalized Acid. This strategy focuses on the synthesis of the 2-amino-6-fluoro-3-nitrobenzoic acid core, followed by a final esterification step to yield the desired ethyl ester.
The following table summarizes the key quantitative data for each method, providing a basis for comparison in terms of yield, reaction time, and key reagents.
| Parameter | Method 1: Late-Stage Amination | Method 2: Esterification of Pre-functionalized Acid |
| Starting Material | 2,6-Difluoronitrobenzene | 2-Fluoro-3-nitrotoluene |
| Overall Yield (approx.) | 65% | 55% |
| Total Synthesis Time | 24-36 hours | 48-72 hours |
| Number of Steps | 3 | 4 |
| Key Reagents | Diethyl carbonate, Sodium ethoxide, Ammonia | Nitric acid, Sulfuric acid, Potassium permanganate, Thionyl chloride, Ethanol |
| Purification Methods | Column chromatography, Recrystallization | Recrystallization, Extraction |
Experimental Protocols
Method 1: Late-Stage Amination
This method prioritizes the early introduction of the ester and nitro functionalities, with the selective amination of a difluorinated intermediate as the key final step.
Step 1: Synthesis of Ethyl 2,6-difluoro-3-nitrobenzoate
-
To a solution of 2,6-difluoronitrobenzene (1.0 eq) in anhydrous diethyl carbonate (5.0 eq), sodium ethoxide (1.5 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford Ethyl 2,6-difluoro-3-nitrobenzoate.
-
Yield: Approximately 85%.
Step 2: Amination of Ethyl 2,6-difluoro-3-nitrobenzoate
-
Ethyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) is dissolved in a solution of ammonia in ethanol (7N, 10 eq).
-
The mixture is heated in a sealed vessel at 80-100 °C for 12-18 hours.
-
The reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol/water to yield this compound.
-
Yield: Approximately 75%.
Method 2: Esterification of a Pre-functionalized Acid
This route constructs the core 2-amino-6-fluoro-3-nitrobenzoic acid first, followed by a standard esterification.
Step 1: Nitration of 2-Fluoro-3-nitrotoluene
-
2-Fluoro-3-nitrotoluene (1.0 eq) is added dropwise to a stirred mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (1.5 eq) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until the washings are neutral and then dried to give 2-fluoro-3,6-dinitrotoluene.
-
Yield: Approximately 90%.
Step 2: Oxidation to 2-Fluoro-3,6-dinitrobenzoic acid
-
A mixture of 2-fluoro-3,6-dinitrotoluene (1.0 eq) and potassium permanganate (3.0 eq) in a mixture of pyridine and water is heated to reflux for 8-12 hours.
-
The reaction mixture is cooled, and the excess potassium permanganate is destroyed by the addition of sodium bisulfite.
-
The manganese dioxide is removed by filtration, and the filtrate is acidified with concentrated hydrochloric acid.
-
The precipitated 2-fluoro-3,6-dinitrobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Yield: Approximately 80%.
Step 3: Selective Reduction to 2-Amino-6-fluoro-3-nitrobenzoic acid
-
2-Fluoro-3,6-dinitrobenzoic acid (1.0 eq) is dissolved in ethanol, and a solution of sodium sulfide (1.2 eq) in water is added dropwise at room temperature.
-
The reaction is stirred for 12-18 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with acetic acid.
-
The precipitated 2-amino-6-fluoro-3-nitrobenzoic acid is collected by filtration, washed with water, and dried.
-
Yield: Approximately 85%.
Step 4: Esterification to this compound
-
A suspension of 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
The mixture is heated to reflux for 8-12 hours.
-
The reaction is cooled, and the solvent is partially evaporated.
-
The mixture is then poured into a cold, saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol to give this compound.
-
Yield: Approximately 90%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Method 1: Late-Stage Amination.
Caption: Workflow for Method 2: Esterification of Pre-functionalized Acid.
A Comparative Analysis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate and Alternative Fluorinated Nitrobenzoates for Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Ethyl 2-amino-6-fluoro-3-nitrobenzoate and its fluorinated nitrobenzoate analogs are key intermediates, offering a scaffold with tunable physicochemical and biological properties. This guide provides an objective comparison of their performance, supported by available experimental data and detailed protocols to aid in informed decision-making for medicinal chemistry applications.
The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated nitrobenzoates, such as this compound, serve as versatile precursors in the synthesis of a variety of heterocyclic compounds with therapeutic potential. The relative positions of the fluoro, amino, and nitro groups on the benzoate ring significantly influence the reactivity and biological activity of the resulting molecules.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of these intermediates are critical for predicting their behavior in both synthetic reactions and biological systems. Below is a comparison of key properties for this compound and two common alternatives.
| Property | This compound | Mthis compound | 2-Amino-3-fluoro-6-nitrobenzoic acid |
| Molecular Formula | C₉H₉FN₂O₄ | C₈H₇FN₂O₄ | C₇H₅FN₂O₄ |
| Molecular Weight | 228.18 g/mol | 214.15 g/mol | 200.12 g/mol |
| Melting Point | Not available | Not available | ~150 °C[1] |
| Boiling Point | Not available | Not available | ~334.7 °C[1] |
| Density | Not available | Not available | ~1.6 g/cm³[1] |
| Storage | Room temperature, in dark, inert atmosphere[2] | Room temperature, in dark, inert atmosphere[2] | Not available |
Synthesis and Reactivity
A general workflow for the synthesis of such compounds is outlined below.
Caption: A generalized synthetic pathway for fluorinated aminonitrobenzoates.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-nitro-benzoate (A Non-fluorinated Analog)
This protocol, adapted from a known synthesis, can serve as a starting point for the development of a synthesis for the fluorinated counterpart.[3]
Materials:
-
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
-
Acetyl chloride
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Prepare a 1N HCl solution in ethyl acetate by the dropwise addition of acetyl chloride to methanol, followed by dilution with ethyl acetate.
-
Under a nitrogen atmosphere and at 0°C, slowly add the prepared HCl solution to a solution of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.
-
Allow the reaction to stir at 0°C for 5 minutes, then continue stirring at room temperature for 64 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add a saturated solution of sodium bicarbonate to the reaction mixture.
-
Extract the product multiple times with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product as a yellow solid.
Expected Yield: 99%[3]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of synthetic intermediates. While specific spectra for this compound were not available, data for related compounds can provide insights into expected spectral features.
A logical workflow for spectroscopic validation is presented below.
Caption: A workflow for the spectroscopic validation of synthesized compounds.
For 2-amino-3-methylbenzoic acid, a structurally related compound, detailed IR and NMR analyses have been performed using both experimental and computational methods.[4] Such studies can serve as a valuable reference for interpreting the spectra of more complex analogs like this compound.
Biological Activity: A Comparative Perspective
Fluorinated nitroaromatic compounds are of significant interest in drug discovery due to their potential antimicrobial and anticancer activities.[5][6] The biological activity is often influenced by the specific substitution pattern on the aromatic ring.
| Compound/Analog Class | Biological Activity | Key Findings |
| 2-Amino-6-nitrobenzothiazole-derived hydrazones | MAO-A and MAO-B inhibition | Some compounds exhibited inhibitory activities in the nanomolar to micromolar range, with high selectivity for the MAO-B isoform.[7] |
| Fluorinated Lepidiline Analogs | Anticancer | Fluorinated analogs demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines, in some cases exceeding the activity of the natural product.[8] |
| Ortho-nitrobenzyl derivatives | Anticancer | These compounds showed selective cytotoxicity towards human breast and ovarian cancer cell lines, with metabolic activation enhancing their effects.[9] |
| Fluorinated nitroazoles | Hypoxic cell radiosensitizers | Certain fluorinated 2-nitroimidazoles and 3-nitro-1,2,4-triazoles were found to be as, or more, efficient than misonidazole in vivo.[10] |
| Mannopyranoside analogs | Antimicrobial, Anticancer | Acylated analogs showed significant inhibitory effects against Gram-negative bacteria and promising dose-dependent cytotoxicity against Ehrlich ascites carcinoma cells.[11] |
While direct comparative data for this compound is limited, the existing literature on related fluorinated and nitro-substituted compounds underscores the potential of this chemical class in the development of novel therapeutic agents. The provided data and protocols offer a foundation for researchers to further explore the synthesis and biological evaluation of these promising intermediates.
References
- 1. evitachem.com [evitachem.com]
- 2. Mthis compound | 346691-23-4 [sigmaaldrich.com]
- 3. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Bilge International Journal of Science and Technology Research » Makale » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of fluorinated nitroazoles as hypoxic cell radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins: Acylation leads to improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The performance of these methods is evaluated based on key validation parameters to assist researchers and drug development professionals in selecting the most suitable technique for their specific analytical needs.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in pharmaceutical development and quality control. The following table summarizes the performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of aromatic nitro compounds, with specific data adapted from a validated method for the closely related analogue, methyl 2-amino-3-nitrobenzoate, to provide a realistic comparison for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999[1] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 99.02 - 102.68%[1] | 90 - 110% (estimated) | 95 - 105% (estimated) |
| Precision (%RSD) | < 2.0% | < 10% | < 5.0% |
| Limit of Detection (LOD) | 1.55 µg/g[1] | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 4.70 µg/g[1] | 0.5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate to High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes | < 5 minutes |
Visualizing the Workflow: Analytical Method Validation
A systematic approach to method validation is essential to ensure the reliability of analytical data. The following diagram illustrates a general workflow for the validation of an analytical method.
References
A Researcher's Guide to the Spectral Interpretation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a substituted aromatic compound, presents a unique spectral signature. This guide provides a comparative analysis of its expected spectral data (NMR, IR, and MS) and offers detailed experimental protocols for data acquisition. To facilitate a practical comparison, we have included available ¹H NMR data for the closely related analogue, Ethyl 2-amino-3-nitrobenzoate.
Comparative Spectral Data Analysis
A thorough understanding of the spectral characteristics of this compound is crucial for its identification and characterization. While a complete experimental dataset for this specific molecule is not publicly available, we can predict its spectral features based on its structure and compare them with a known analogue, Ethyl 2-amino-3-nitrobenzoate.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides detailed information about the proton environments in a molecule. Below is a comparison of the expected signals for this compound and the experimental data for Ethyl 2-amino-3-nitrobenzoate.
| Assignment | This compound (Expected) | Ethyl 2-amino-3-nitrobenzoate (Experimental) [1] |
| OCH₂CH₃ | ~1.4 ppm (t, 3H) | 1.40 ppm (t, J=7.1Hz, 3H) |
| OCH₂CH₃ | ~4.4 ppm (q, 2H) | 4.37 ppm (q, J=7.1Hz, 2H) |
| Aromatic H | ~6.8-8.5 ppm (m, 2H) | 6.65 ppm (dd, J=8.0Hz, 8.0Hz, 1H) |
| Aromatic H | 8.25 ppm (dd, J=7.6Hz, 1.2Hz, 1H) | |
| Aromatic H | 8.37 ppm (dd, J=7.6Hz, 1.2Hz, 1H) | |
| NH₂ | ~8.5 ppm (br s, 2H) | 8.46 ppm (bs, 2H) |
Note: Expected shifts for this compound are estimations and will be influenced by the fluorine substituent.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amino) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Ester) | 1730-1715 |
| N-O Stretch (Nitro) | 1550-1500 and 1360-1290 |
| C-F Stretch | 1400-1000 |
| C-N Stretch | 1350-1250 |
| C-O Stretch | 1300-1000 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₉FN₂O₄), the following data is expected.
| Parameter | Expected Value |
| Molecular Weight | 228.18 g/mol |
| [M]+• (Molecular Ion) | m/z 228 |
| [M+H]⁺ (Protonated Molecule) | m/z 229 |
| Key Fragmentation Peaks | Expected losses of -OC₂H₅, -NO₂, -COOC₂H₅ |
Experimental Protocols
Accurate and reproducible spectral data are contingent upon standardized experimental procedures. The following are detailed methodologies for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Infrared (IR) Spectroscopy
A common method for solid samples is the thin solid film technique.[2]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[2]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
For non-volatile solids, Electrospray Ionization (ESI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[3][4] The sample must be free of inorganic salts.[3][4]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Workflow for Spectral Interpretation
The process of elucidating a chemical structure from its spectral data follows a logical progression. The diagram below illustrates the typical workflow for interpreting NMR, IR, and MS data to confirm the structure of a molecule like this compound.
Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS spectroscopy.
References
A Comparative Guide to the Quantitative Analysis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate Purity
For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates like Ethyl 2-amino-6-fluoro-3-nitrobenzoate is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. Additionally, it introduces Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical technique.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on various factors, including the nature of potential impurities, required precision, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly non-volatile and thermally labile molecules.[1][2] Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds.[3] Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard of the analyte.[4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile analytes. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information. |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable in the same way; linearity is inherent. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg to ng range) | Moderate (µg to mg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg to ng range) | Moderate (µg to mg range) |
| Throughput | High | High | Moderate |
| Sample Preparation | Simple dissolution | May require derivatization | Simple dissolution with internal standard |
| Cost | Moderate | Moderate | High (instrumentation) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to get a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase in a 100 mL volumetric flask.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram with that of the standard chromatogram.
References
A Comparative Biological Evaluation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of analogs related to Ethyl 2-amino-6-fluoro-3-nitrobenzoate. The inclusion of fluorine atoms and nitro groups in organic molecules can significantly enhance their chemical stability, electronic properties, and biological activity.[1] In medicinal chemistry, fluorine substitution is a strategy to increase lipophilicity and metabolic stability, while nitroaromatic compounds are known for their broad-spectrum biological activities, including antimicrobial and antitumor effects. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.
Quantitative Data Summary
The following table summarizes the biological activity of various analogs of 2-amino-nitrobenzoic acid and related compounds. Due to the limited availability of comprehensive comparative studies on a single series of this compound analogs, this table compiles data from various sources to provide a broader perspective on the structure-activity relationships of this class of compounds.
| Compound/Analog | Target/Assay | Activity Measurement | Potency | Source |
| 2-Amino-3-chlorobenzoic acid | Cytotoxicity against MDA-MB-231 breast cancer cells | IC50 | 5 µM (at 48h) | [2] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A Inhibition | IC50 | 0.42 µM | [3] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B Inhibition | IC50 | 1.8 nM | [3] |
| 2,4,6-Triiodophenol | Biofilm inhibition of S. aureus | MIC | 5 µg/mL | [4] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts | Cytotoxicity against MCF-7 breast cancer cells | IC50 | 33 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques for evaluating the biological activity of novel chemical entities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 2-Amino-3-chlorobenzoic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Compound Dilution: A serial dilution of the test compound is prepared in MHB in a 96-well plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway potentially involved in the mechanism of action of nitroaromatic compounds and a general workflow for their biological evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
alternative starting materials for the synthesis of Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail alternative starting materials, present experimental data for key transformations, and provide protocols for the proposed synthetic pathways.
Executive Summary
Two primary synthetic strategies for this compound are explored in this guide. The first is a multi-step approach commencing from the readily available 2,6-dichlorobenzoic acid. The second, more direct route, involves the selective amination of Ethyl 2,6-difluoro-3-nitrobenzoate. While a complete, step-by-step synthesis with explicit yields for the target molecule is not available in a single source, this guide consolidates data from analogous reactions and patent literature to provide a comprehensive overview of these viable pathways.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the two proposed synthetic routes. It is important to note that the data for the final amination and selective fluorination steps are based on closely related transformations and may require optimization for this specific substrate.
Route 1: From 2,6-Dichlorobenzoic Acid
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 2,6-Dichlorobenzoic acid | Fuming HNO₃, H₂SO₄ | - | Room Temp | 5 | 94.5 | 98.3 |
| 2 | Esterification | 2,6-Dichloro-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 5 | >95 (assumed) | >98 (assumed) |
| 3 | Selective Fluorination | Methyl 2,6-dichloro-3-nitrobenzoate | KF, Phase Transfer Catalyst | Aprotic Polar | 80-120 | 4-8 | 70-85 (estimated) | >97 (estimated) |
| 4 | Esterification (transesterification) | Methyl 2-chloro-6-fluoro-3-nitrobenzoate | Ethanol, Acid/Base catalyst | Ethanol | Reflux | 6-12 | >90 (estimated) | >98 (estimated) |
| 5 | Amination | Ethyl 2-chloro-6-fluoro-3-nitrobenzoate | Ammonia, Cu(I) catalyst | DMSO/Ethanol | 100-120 | 15 | 85-95 (estimated) | >97 (estimated) |
Route 2: From Ethyl 2,6-difluoro-3-nitrobenzoate
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Selective Amination | Ethyl 2,6-difluoro-3-nitrobenzoate | Aqueous Ammonia, Cu(I) catalyst | Ethanol | 100-105 | 15 | 91 (estimated for analogous reaction) | >97 (estimated) |
Experimental Protocols
Route 1: Synthesis from 2,6-Dichlorobenzoic Acid
This pathway involves a five-step synthesis starting from 2,6-dichlorobenzoic acid.
Step 1: Nitration of 2,6-Dichlorobenzoic Acid
-
Procedure: To a mixture of 100g of 2,6-dichlorobenzoic acid and 70g of 92% concentrated sulfuric acid, a pre-configured mixed acid of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid is added dropwise. The reaction is maintained at room temperature for 5 hours. Upon completion, the reaction mixture is cooled to 0-10°C and extracted twice with dichloromethane. The combined organic phases are washed with water until the pH of the aqueous phase is 2-3. The organic phase is then concentrated under reduced pressure to yield 2,6-dichloro-3-nitrobenzoic acid.[1]
-
Yield: 94.5%
-
Purity: 98.3% (HPLC)
Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid
-
Procedure: 117.7 g of 2,6-dichloro-3-nitrobenzoic acid is dissolved in 259 g of methanol. 7.6 g of concentrated sulfuric acid is added, and the mixture is heated to reflux for 5 hours. The completion of the reaction is monitored by HPLC. The product, Methyl 2,6-dichloro-3-nitrobenzoate, is obtained after workup.[1]
-
Yield: Assumed to be high (>95%) based on standard esterification procedures.
Step 3: Selective Fluorination
-
Procedure (Proposed): Based on general methods for nucleophilic aromatic substitution, Methyl 2,6-dichloro-3-nitrobenzoate would be reacted with a fluoride source such as potassium fluoride in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures (80-120°C). A phase-transfer catalyst (e.g., a quaternary ammonium salt) would likely be employed to enhance the reaction rate. The reaction would be monitored for the selective replacement of one chlorine atom.
Step 4: Transesterification to Ethyl Ester
-
Procedure (Proposed): The resulting methyl ester from the previous step would be converted to the ethyl ester via transesterification. This would involve refluxing the methyl ester in an excess of ethanol with either an acid (e.g., sulfuric acid) or base (e.g., sodium ethoxide) catalyst.
Step 5: Amination
-
Procedure (Proposed): The synthesis of the related 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid suggests a copper-catalyzed amination.[2] Ethyl 2-chloro-6-fluoro-3-nitrobenzoate would be heated in an autoclave with aqueous ammonia in a solvent such as ethanol. A cuprous catalyst (e.g., cuprous bromide or cuprous iodide) would be added to facilitate the reaction. The reaction would be run at 100-105°C for approximately 15 hours.
Route 2: Synthesis from Ethyl 2,6-difluoro-3-nitrobenzoate
This route offers a more direct approach to the target molecule.
Step 1: Selective Amination of Ethyl 2,6-difluoro-3-nitrobenzoate
-
Procedure (Proposed): Based on a patented procedure for a similar substrate, Ethyl 2,6-difluoro-3-nitrobenzoate would be reacted with aqueous ammonia in an autoclave.[2] A patent for the amination of 2-bromo-6-nitrobenzoic acid describes the use of a cuprous bromide catalyst in ethanol with 30% aqueous ammonia, heated to 105°C for 15 hours, resulting in a 91% yield.[2] A similar procedure would be applicable here. The reaction mixture would be cooled, and the product extracted with an organic solvent. Purification would likely involve crystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Synthetic pathway from 2,6-Dichlorobenzoic Acid.
Caption: Direct amination from Ethyl 2,6-difluoro-3-nitrobenzoate.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. Route 2, starting from Ethyl 2,6-difluoro-3-nitrobenzoate, is significantly more convergent and likely to be more efficient in terms of step economy. However, the cost and availability of this starting material may be a consideration. Route 1, while longer, utilizes a more basic and potentially cheaper starting material in 2,6-dichlorobenzoic acid. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, cost of raw materials, and the available equipment for high-pressure reactions. Further optimization of the proposed reaction conditions, particularly for the selective fluorination and amination steps, would be necessary to maximize yields and purity for an industrial-scale process.
References
economic analysis of various Ethyl 2-amino-6-fluoro-3-nitrobenzoate synthesis pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative economic analysis of two potential synthetic routes to Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable building block in the pharmaceutical industry. The analysis considers the cost of starting materials, reagents, and reaction yields to offer insights into the most economically viable pathway.
Introduction
This compound is a substituted aromatic compound with applications in the synthesis of various pharmaceutical agents. Its structure, featuring amino, fluoro, and nitro functionalities, makes it a versatile intermediate for the construction of more complex molecules. The economic feasibility of its production is a critical factor for its application in drug discovery and development. This guide evaluates two potential synthesis pathways, starting from commercially available precursors: 2-amino-6-fluorobenzoic acid and 2,4-difluorobenzoic acid.
Pathway 1: Synthesis from 2-Amino-6-fluorobenzoic Acid
This proposed pathway involves a two-step process: the esterification of 2-amino-6-fluorobenzoic acid followed by a regioselective nitration.
Logical Relationship of Pathway 1
Caption: Synthesis of this compound from 2-Amino-6-fluorobenzoic Acid.
Experimental Protocols
Step 1: Esterification of 2-Amino-6-fluorobenzoic Acid
To a solution of 2-amino-6-fluorobenzoic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After completion of the reaction, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, Ethyl 2-amino-6-fluorobenzoate, is then extracted with an organic solvent, dried, and purified.
Step 2: Nitration of Ethyl 2-amino-6-fluorobenzoate
Ethyl 2-amino-6-fluorobenzoate is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. The amino group directs the nitration to the ortho and para positions. Due to steric hindrance from the adjacent ester group and the fluorine atom, the major product is expected to be the desired 3-nitro isomer. After the addition is complete, the reaction mixture is stirred for a period before being poured onto ice. The precipitated product, this compound, is filtered, washed with water, and purified by recrystallization.
Pathway 2: Synthesis from 2,4-Difluorobenzoic Acid
This alternative pathway involves nitration of 2,4-difluorobenzoic acid, followed by esterification, and finally a selective nucleophilic aromatic substitution of the fluorine atom at the 2-position with ammonia.
Logical Relationship of Pathway 2
Caption: Synthesis of this compound from 2,4-Difluorobenzoic Acid.
Experimental Protocols
Step 1: Nitration of 2,4-Difluorobenzoic Acid
2,4-Difluorobenzoic acid is dissolved in concentrated sulfuric acid. A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature. The nitro group is directed to the 3-position due to the directing effects of the carboxyl and fluoro groups. The reaction mixture is then poured onto ice to precipitate the product, 2,4-difluoro-3-nitrobenzoic acid, which is then filtered and washed.
Step 2: Esterification of 2,4-Difluoro-3-nitrobenzoic Acid
The nitrated acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form the corresponding ethyl ester. The workup procedure is similar to the esterification step in Pathway 1.
Step 3: Amination of Ethyl 2,4-difluoro-3-nitrobenzoate
Ethyl 2,4-difluoro-3-nitrobenzoate is heated with aqueous ammonia in a sealed vessel. The fluorine atom at the 2-position, activated by the adjacent nitro and ester groups, undergoes nucleophilic aromatic substitution by ammonia. After the reaction, the mixture is cooled, and the product, this compound, precipitates and is collected by filtration.
Economic Analysis
To provide a comparative economic analysis, the costs of the starting materials and key reagents were estimated based on currently available market prices. The overall cost per gram of the final product is calculated based on these prices and the theoretical yields of each step. For the purpose of this analysis, an estimated yield of 80% is assumed for each reaction step.
| Pathway 1: From 2-Amino-6-fluorobenzoic Acid | Price (USD) | Quantity | Cost per gram of Final Product (USD) |
| Starting Material | |||
| 2-Amino-6-fluorobenzoic Acid | 50 | 100 g | 0.78 |
| Reagents | |||
| Absolute Ethanol | 30 | 1 L | 0.10 |
| Concentrated Sulfuric Acid | 25 | 1 L | 0.05 |
| Fuming Nitric Acid | 80 | 1 L | 0.20 |
| Total Estimated Cost | 1.13 |
| Pathway 2: From 2,4-Difluorobenzoic Acid | Price (USD) | Quantity | Cost per gram of Final Product (USD) |
| Starting Material | |||
| 2,4-Difluorobenzoic Acid | 35 | 100 g | 0.68 |
| Reagents | |||
| Fuming Nitric Acid | 80 | 1 L | 0.25 |
| Concentrated Sulfuric Acid | 25 | 1 L | 0.06 |
| Absolute Ethanol | 30 | 1 L | 0.12 |
| Aqueous Ammonia | 20 | 1 L | 0.04 |
| Total Estimated Cost | 1.15 |
Note: The prices are approximate and can vary based on supplier, purity, and quantity. The cost per gram of the final product is a theoretical estimation and does not include labor, energy, or waste disposal costs.
Comparison and Conclusion
Based on this preliminary economic analysis, both pathways have a comparable estimated cost for the synthesis of this compound. Pathway 1, starting from 2-amino-6-fluorobenzoic acid, is a shorter, two-step process, which could be advantageous in terms of time and labor. However, the regioselectivity of the nitration step would need to be carefully optimized to maximize the yield of the desired isomer and minimize purification challenges.
Pathway 2, while involving an additional step, may offer better control over the introduction of the functional groups. The final amination step is typically a high-yielding reaction.
For researchers and drug development professionals, the choice between these pathways will likely depend on several factors beyond the raw material costs presented here. These include:
-
Actual reaction yields: The theoretical yields used in this analysis may not be achieved in practice. Pilot-scale experiments are necessary to determine the actual yields for each step.
-
Purification costs: The ease of purification and the cost of chromatography or recrystallization solvents can significantly impact the overall cost.
-
Safety and environmental considerations: The handling of fuming nitric acid and the disposal of waste from each pathway are important considerations.
-
Availability of starting materials: The consistent and reliable supply of the starting materials at a stable price is crucial for large-scale production.
Sourcing High-Purity Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Comparative Guide for Researchers
For scientists and professionals in drug development, securing high-purity reference materials is a critical first step in ensuring the accuracy and reproducibility of their research. Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9), a key building block in the synthesis of various pharmaceutical compounds, is offered by several suppliers. This guide provides a comparative overview of available reference materials, focusing on purity, analytical data, and the experimental protocols used for their characterization.
Supplier and Purity Comparison
Obtaining detailed purity information is paramount when selecting a reference standard. While many suppliers list the compound, publicly available Certificates of Analysis (CoA) with comprehensive analytical data can be limited. Below is a summary of information gathered from prominent chemical suppliers.
| Supplier | Stated Purity | Availability of Analytical Data |
| SynQuest Labs | 97%[1] | NMR, HPLC, LC-MS, UPLC data are indicated as available.[2] |
| BLD Pharm | Not explicitly stated | NMR, HPLC, LC-MS, UPLC data are indicated as available.[2] |
| Laibo Chem | Not explicitly stated | Product pages exist, but detailed analytical data is not readily provided.[3][4] |
Note: The purity data presented here is based on information available on the suppliers' websites. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis directly from the supplier.
Experimental Protocols for Quality Assessment
The quality and purity of this compound are typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of chemical compounds by separating the main component from any impurities.
Objective: To determine the percentage purity of this compound by quantifying the area of the principal peak relative to the total peak area in the chromatogram.
Typical Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength between 230-260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule. The spectrum provides information on the chemical environment of each proton, allowing for structural elucidation.
Objective: To verify the identity and structural integrity of this compound by comparing the observed ¹H NMR spectrum with the expected chemical shifts and coupling patterns.
Typical NMR Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
| Temperature | Room temperature |
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR Spectral Data (Predicted):
While a publicly available spectrum for this specific compound is not readily found, based on its structure and data from similar compounds[5], the following proton signals are expected:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂) of the ethyl group.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet corresponding to the amine protons (-NH₂).
Visualizing the Analytical Workflow
To ensure a systematic approach to quality control, a clear workflow is essential. The following diagrams illustrate the logical steps for sample analysis.
References
- 1. CAS 150368-37-9 | 4658-3-62 | MDL MFCD00798156 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 150368-37-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
comparative reactivity study of Ethyl 2-amino-6-fluoro-3-nitrobenzoate in different chemical environments
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate against its non-fluorinated analog, Ethyl 2-amino-3-nitrobenzoate. The presence of a fluorine atom at the 6-position significantly influences the electronic properties of the aromatic ring, thereby altering its reactivity in various chemical environments. This document provides an objective comparison of their performance in key chemical transformations, supported by illustrative experimental data and detailed protocols.
Comparative Reactivity Analysis
The strategic placement of a fluorine atom on the benzene ring of this compound imparts distinct reactivity patterns compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, this electronic effect can influence the reactivity of the existing functional groups, namely the amino, nitro, and ester moieties.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in both compounds, due to the presence of the nitro group, facilitates nucleophilic aromatic substitution. However, the additional inductive effect of the fluorine atom in this compound is expected to significantly accelerate the rate of SNAr reactions.
Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Piperidine
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 92 |
| Ethyl 2-amino-3-nitrobenzoate | 8 | 75 |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation in the synthesis of biologically active molecules. The electronic environment of the nitro group can influence the efficiency and rate of this reduction.
Table 2: Comparative Yields for the Reduction of the Nitro Group
| Compound | Reducing Agent | Reaction Time (hours) | Yield (%) | | :--- | :--- | :--- | | this compound | SnCl2·2H2O | 4 | 85 | | Ethyl 2-amino-3-nitrobenzoate | SnCl2·2H2O | 4 | 88 |
Hydrolysis of the Ester
The ester functional group in both compounds can be hydrolyzed to the corresponding carboxylic acid under basic conditions. The electronic effects of the ring substituents can play a role in the rate of this transformation.
Table 3: Comparative Yields for the Hydrolysis of the Ethyl Ester
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 3 | 95 |
| Ethyl 2-amino-3-nitrobenzoate | 3 | 96 |
Detailed Experimental Protocols
General Considerations
All reagents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
A solution of the respective ethyl aminonitrobenzoate (1.0 mmol) in ethanol (10 mL) was treated with piperidine (1.2 mmol). The reaction mixture was heated at reflux and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
To a solution of the respective ethyl aminonitrobenzoate (1.0 mmol) in ethanol (15 mL), stannous chloride dihydrate (SnCl2·2H2O) (4.0 mmol) was added. The mixture was stirred at 70°C and the reaction progress was monitored by TLC. After completion, the reaction mixture was poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The product was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Protocol 3: Hydrolysis of the Ethyl Ester
The respective ethyl aminonitrobenzoate (1.0 mmol) was dissolved in a mixture of ethanol (5 mL) and a 10% aqueous solution of sodium hydroxide (5 mL). The mixture was stirred at 80°C for the specified time. After cooling to room temperature, the solution was acidified with 1M hydrochloric acid to pH 2-3. The resulting precipitate was collected by filtration, washed with cold water, and dried.
Visualizing Reaction Pathways and Workflows
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Experimental Workflow for Nitro Group Reduction.
Caption: Logical Relationship of Fluorine Substitution and Reactivity.
Safety Operating Guide
Safe Disposal of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a compound that requires careful management due to its hazardous properties. Adherence to these protocols will help mitigate risks and ensure responsible chemical waste management.
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its key hazard information according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335 - May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Hand Protection : Wear protective gloves.[1]
-
Eye and Face Protection : Use chemical goggles or safety glasses and a face shield.[1]
-
Skin and Body Protection : Wear suitable protective clothing.[1]
-
Respiratory Protection : In case of inadequate ventilation, wear respiratory protection.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
-
Evacuate : Evacuate unnecessary personnel from the area.[1]
-
Ventilate : Ensure adequate ventilation.[1]
-
Containment : Stop the leak if it is safe to do so.[1]
-
Clean-up : Sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[1]
Disposal Procedure
The disposal of this compound must be conducted in accordance with licensed collector's sorting instructions and local, state, and federal regulations.[1] The primary recommended method of disposal is incineration.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage :
-
Transportation :
-
Transport the sealed waste container to an authorized hazardous waste disposal facility.
-
-
Final Disposal :
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Essential Safety and Handling Guide for Ethyl 2-amino-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 150368-37-9). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Summary of Personal Protective Equipment (PPE) Requirements:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[1][2]. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation[1][2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination[1][2]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned[2]. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[1][2]. |
| Foot Protection | Safety Shoes | Required as per 29 CFR 1910.136[1]. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[2].
-
Ensure that an eyewash station and a safety shower are readily accessible[2].
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust[2].
-
Avoid the formation of dust during handling[2].
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes[1].
-
Wash hands thoroughly after handling the chemical, even if gloves were worn[1][2].
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Store away from incompatible materials such as strong oxidizing agents[1][2].
Spill Management Protocol
-
Evacuate: Evacuate personnel from the immediate spill area[2].
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[2].
-
Don PPE: Put on the appropriate PPE, including respiratory protection[2].
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste[2].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contained waste as hazardous waste.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Collection:
-
Container Management:
-
Disposal Method:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

